Heptaplatin Sunpla
Description
Structure
2D Structure
Properties
CAS No. |
146665-77-2 |
|---|---|
Molecular Formula |
C11H18N2O6Pt |
Molecular Weight |
469.35 g/mol |
IUPAC Name |
[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(4+);propanedioate |
InChI |
InChI=1S/C8H16N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-10H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7);/q-2;;+4/p-2/t6-,7-;;/m1../s1 |
InChI Key |
LPTCUYGPZMAHMM-GPJOBVNKSA-L |
SMILES |
CC(C)C1OC(C(O1)CN)CN.C(C(=O)[O-])C(=O)[O-].[Pt+2] |
Isomeric SMILES |
CC(C)C1O[C@@H]([C@H](O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4] |
Canonical SMILES |
CC(C)C1OC(C(O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Heptaplatin Sunpla; HTP; NSC644591 NSCD644591 SKI2053R. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to SKI-2053R (Heptaplatin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of SKI-2053R, a third-generation platinum-based anticancer agent also known as Heptaplatin or Sunpla. Developed by SK Chemicals, SKI-2053R has demonstrated notable antitumor activity, including efficacy against cisplatin-resistant cancer cell lines.
Chemical Structure
SKI-2053R is a platinum(II) complex with the systematic IUPAC name [SP-4-2-[4R-(2a,4a,5b)]]-[2-(1-Methylethyl)-1,3-dioxolane-4,5-dimethanamine-N,N'][propanedioato(2-)-O,O']-platinum. Its chemical formula is C11H20N2O6Pt, and it has a molecular weight of 471.37 g/mol . The structure features a central platinum atom coordinated to a bidentate diamine ligand and a malonate leaving group.
CAS Number: 146665-77-2
Chemical Structure:
Synthesis Pathway
The synthesis of SKI-2053R and related [2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane]platinum(II) complexes has been described in the scientific literature. The general synthesis involves a multi-step process:
-
Ligand Synthesis: The synthesis of the diamine ligand, 2-(1-Methylethyl)-1,3-dioxolane-4,5-dimethanamine, is the initial step. This is typically achieved through a series of organic reactions to construct the dioxolane ring with the desired stereochemistry and functional groups.
-
Platinum Complex Formation: The synthesized diamine ligand is then reacted with a suitable platinum precursor, such as potassium tetrachloroplatinate(II) (K2PtCl4), to form an intermediate platinum-chloride complex.
-
Ligand Exchange: Finally, the chloride ligands are displaced by a propanedioato (malonato) group by reacting the intermediate complex with a silver or potassium salt of propanedioic acid. This results in the final SKI-2053R product.
A generalized workflow for the synthesis is presented below:
Quantitative Data
SKI-2053R has been evaluated in both preclinical and clinical settings. The following table summarizes key quantitative data regarding its antitumor activity.
| Parameter | Cell Line/Tumor Type | Value | Reference |
| IC50 | SNU-601 (Gastric Cancer) | 2.0-fold greater than SNU-601's response to Cisplatin | [1] |
| IC50 | SNU-638 (Cisplatin-resistant Gastric Cancer) | 2.0-fold greater than SNU-601's response to Heptaplatin | [1] |
| Response Rate (Phase II) | Advanced Gastric Adenocarcinoma | 17% (6 out of 35 evaluable patients) | --INVALID-LINK-- |
| Median Duration of Response (Phase II) | Advanced Gastric Adenocarcinoma | 7.2 months | --INVALID-LINK-- |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of SKI-2053R is commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of SKI-2053R and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathway of Action
Similar to other platinum-based anticancer drugs, the primary mechanism of action of SKI-2053R involves the formation of covalent adducts with DNA. This leads to the distortion of the DNA double helix, which in turn inhibits DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
A key feature of SKI-2053R is its ability to overcome cisplatin resistance in some cancer cells. This has been partly attributed to a reduced interaction with metallothioneins, which are proteins involved in the detoxification of heavy metals like platinum.[1]
The cellular response to SKI-2053R-induced DNA damage involves a complex signaling cascade:
References
Heptaplatin's Molecular Targets in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heptaplatin (SKI-2053R), a third-generation platinum-based chemotherapeutic agent, demonstrates a distinct molecular mechanism of action, particularly in its efficacy against cisplatin-resistant cancer cells. This technical guide delineates the current understanding of Heptaplatin's molecular targets, focusing on its interaction with DNA, its influence on cellular detoxification pathways, and its impact on critical signaling cascades that govern cell fate. Through a comprehensive review of preclinical studies, this document provides quantitative data on its cytotoxic effects, detailed experimental methodologies for target validation, and visual representations of the key molecular pathways involved. The primary molecular target of Heptaplatin is nuclear DNA, where it forms adducts, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis. A key differentiator from its predecessor, cisplatin, is its reduced interaction with metallothionein, a cellular detoxification protein, which contributes to its activity in resistant tumors. This guide aims to provide a thorough resource for researchers and professionals in the field of oncology drug development.
Introduction
Heptaplatin, with the chemical formula C₁₁H₂₀N₂O₆Pt, is a platinum-based antineoplastic agent that has shown significant antitumor activity in various cancer types, including gastric and head and neck cancers.[1] Like other platinum compounds, its primary mode of action involves direct interaction with DNA. However, its unique chemical structure confers a pharmacological profile that can overcome some of the resistance mechanisms that limit the efficacy of cisplatin and carboplatin. This guide provides a detailed exploration of the molecular interactions of Heptaplatin within cancer cells.
Primary Molecular Target: Nuclear DNA
The principal molecular target of Heptaplatin is nuclear DNA. Upon entering the cell, the platinum atom of Heptaplatin forms covalent bonds with the nitrogen atoms of purine bases in the DNA, primarily at the N7 position of guanine and adenine. This interaction leads to the formation of various DNA adducts, including intrastrand and interstrand cross-links. These adducts create distortions in the DNA double helix, which physically impede the processes of DNA replication and transcription. The cellular machinery recognizes these DNA lesions, triggering a cascade of events that can lead to cell cycle arrest and programmed cell death (apoptosis).
Circumvention of Resistance: The Role of Metallothionein
A significant aspect of Heptaplatin's mechanism is its ability to remain effective in cancer cells that have developed resistance to cisplatin. One of the key mechanisms of cisplatin resistance involves increased levels of the metal-binding protein metallothionein (MT). MT can sequester cisplatin, preventing it from reaching its DNA target. However, studies have shown that Heptaplatin has a lower affinity for and is less detoxified by metallothionein compared to cisplatin.[2] This reduced interaction is a critical factor in Heptaplatin's ability to overcome cisplatin resistance mediated by MT overexpression.
Quantitative Analysis of Cytotoxicity
The cytotoxic efficacy of Heptaplatin has been evaluated across various cancer cell lines, with its potency often compared to that of cisplatin and carboplatin. The half-maximal inhibitory concentration (IC50), a measure of drug potency, provides a quantitative basis for these comparisons.
| Cell Line | Cancer Type | Heptaplatin IC50 (μg/mL) | Cisplatin IC50 (μg/mL) | Carboplatin IC50 (μg/mL) | Reference |
| SNU-601 | Gastric Cancer | ~0.2 | ~0.6 | ~2.0 | [2] |
| SNU-638 | Gastric Cancer | ~0.4 | ~6.7 | ~10.2 | [2] |
| SNU-601/CIS | Cisplatin-Resistant Gastric | Not specified | Not specified | Not specified | [2] |
| PCI-1 | Head and Neck Squamous Cell | Not specified | Not specified | Not specified | |
| PCI-13 | Head and Neck Squamous Cell | Not specified | Not specified | Not specified | |
| PCI-50 | Head and Neck Squamous Cell | Not specified | Not specified | Not specified |
Note: Specific IC50 values for Heptaplatin in PCI-1, PCI-13, and PCI-50 cell lines were not available in the searched literature, though its anti-proliferative activity in these lines has been documented.
Signaling Pathways Modulated by Heptaplatin
The DNA damage induced by Heptaplatin activates a complex network of signaling pathways that ultimately determine the cell's fate. While specific high-throughput proteomic or transcriptomic studies on Heptaplatin are limited, its mechanism can be largely inferred from the well-established pathways activated by other platinum-based DNA damaging agents like cisplatin.
Apoptosis Induction
Heptaplatin-induced DNA damage is a potent trigger for the intrinsic pathway of apoptosis. This pathway is initiated by cellular stress and is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.
Cell Cycle Arrest
In response to DNA damage, the cell cycle is halted at specific checkpoints to allow for DNA repair. If the damage is too severe, the cell is directed towards apoptosis. The G1/S checkpoint is a critical regulatory point.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of Heptaplatin's molecular targets.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of Heptaplatin that inhibits the growth of cancer cells by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Heptaplatin in culture medium. Remove the existing medium from the wells and add 100 µL of the Heptaplatin dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value from the dose-response curve.
Western Blot Analysis for Apoptosis-Related Proteins
Objective: To assess the effect of Heptaplatin on the expression levels of key apoptosis-regulating proteins such as Bax, Bcl-2, and cleaved Caspase-3.
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with Heptaplatin at a predetermined concentration (e.g., IC50) for various time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of target genes, such as Bax and Bcl-2, following Heptaplatin treatment.
Protocol:
-
RNA Extraction: Treat cells with Heptaplatin, harvest them, and extract total RNA using a suitable RNA isolation kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (A260/A280 ratio).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[3]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan master mix.[4]
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR thermal cycler with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[5]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the untreated control.[6]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after Heptaplatin treatment.
Protocol:
-
Cell Treatment: Treat cells with Heptaplatin at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (typically FL2 or FL3).
-
Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
Heptaplatin's molecular mechanism centers on its ability to induce DNA damage, leading to cell cycle arrest and apoptosis. Its efficacy in cisplatin-resistant cancers is, at least in part, attributable to its reduced sequestration by metallothionein. The data and protocols presented in this guide provide a foundational understanding for further research into Heptaplatin's therapeutic potential and for the development of novel combination strategies to enhance its anticancer activity. Further investigation into the specific signaling pathways uniquely modulated by Heptaplatin will be crucial for a more complete understanding of its molecular targets and for the identification of predictive biomarkers for patient response.
References
- 1. Heptaplatin - LKT Labs [lktlabs.com]
- 2. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. elearning.unite.it [elearning.unite.it]
- 5. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bax, Bcl-2, and Bax/Bcl-2 as prognostic markers in acute myeloid leukemia: are we ready for Bcl-2-directed therapy? - PMC [pmc.ncbi.nlm.nih.gov]
Heptaplatin (Sunpla): A Technical Guide to DNA Adduct Formation and Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaplatin, also known as Sunpla, is a third-generation platinum-based chemotherapeutic agent developed to overcome some of the limitations of earlier platinum drugs like cisplatin, particularly in cisplatin-resistant cancers.[1] Its cytotoxic effects are primarily attributed to its ability to form covalent adducts with nuclear DNA, thereby interfering with essential cellular processes like replication and transcription, ultimately leading to cell death. This technical guide provides an in-depth overview of the current understanding of Heptaplatin-DNA adduct formation, the cellular repair mechanisms involved, and the signaling pathways activated in response to this form of DNA damage.
Heptaplatin-DNA Adduct Formation
The fundamental mechanism of Heptaplatin's anticancer activity lies in its capacity to form various DNA adducts. While the precise quantitative distribution of adduct types specific to Heptaplatin is not as extensively documented as for cisplatin, its mechanism is understood to be analogous. The platinum atom of Heptaplatin binds to the N7 position of purine bases, primarily guanine and to a lesser extent adenine.[2] This interaction leads to the formation of several types of adducts:
-
Intrastrand Crosslinks: These are the most common type of adducts formed by platinum compounds, accounting for the majority of DNA lesions. They occur when the platinum agent links two adjacent or nearby bases on the same strand of DNA. For cisplatin, 1,2-d(GpG) intrastrand crosslinks are the most frequent, followed by 1,2-d(ApG) intrastrand crosslinks.[3][4] It is presumed that Heptaplatin forms similar intrastrand adducts.
-
Interstrand Crosslinks: These adducts form between bases on opposite strands of the DNA double helix. Although less frequent than intrastrand crosslinks, they represent a more significant challenge to the cell's repair machinery and are highly cytotoxic.[5]
-
Monofunctional Adducts: These occur when only one of the platinum agent's reactive sites binds to a DNA base. These are considered precursors to the more complex crosslinks.
The formation of these adducts induces significant distortions in the DNA helix, which are recognized by cellular machinery, triggering a cascade of responses including cell cycle arrest, DNA repair, and apoptosis.[6]
Quantitative Data on Heptaplatin Cytotoxicity
The efficacy of Heptaplatin, particularly in cisplatin-resistant cell lines, has been demonstrated. The following table summarizes the 50% inhibitory concentration (IC50) values of Heptaplatin compared to cisplatin and carboplatin in human gastric cancer cell lines.
| Cell Line | Drug | IC50 (μg/ml) | Reference |
| SNU-601 (Cisplatin-sensitive) | Cisplatin | 0.45 ± 0.07 | [1] |
| Carboplatin | 3.5 ± 0.5 | [1] | |
| Heptaplatin | 0.2 ± 0.03 | [1] | |
| SNU-638 (Cisplatin-resistant) | Cisplatin | 5.05 ± 0.78 | [1] |
| Carboplatin | 17.8 ± 2.5 | [1] | |
| Heptaplatin | 0.4 ± 0.06 | [1] |
These data highlight Heptaplatin's potent cytotoxicity and its effectiveness in a cisplatin-resistant context, which is partly attributed to reduced detoxification by metallothioneins.[1]
DNA Repair Pathways for Heptaplatin-Induced Adducts
The cellular response to Heptaplatin-DNA adducts involves the activation of sophisticated DNA repair pathways. The primary mechanisms responsible for removing platinum-DNA adducts are Nucleotide Excision Repair (NER) and, to some extent, Mismatch Repair (MMR).
Nucleotide Excision Repair (NER)
NER is the major pathway for the repair of bulky DNA lesions that distort the DNA helix, such as platinum-DNA adducts.[7][8] The process involves the recognition of the lesion, excision of a short single-stranded DNA segment containing the adduct, and synthesis of a new DNA strand to fill the gap.
Experimental Workflow: Nucleotide Excision Repair (NER) of Heptaplatin-DNA Adducts
References
- 1. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA repair pathways and cisplatin resistance: an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Competitive reactions of interstrand and intrastrand DNA-Pt adducts: A dinuclear-platinum complex preferentially forms a 1,4-interstrand cross-link rather than a 1,2 intrastrand cross-link on binding to a GG 14-mer duplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Platinum-DNA adduct, nucleotide excision repair and platinum based anti-cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
Heptaplatin (Sunpla): Overcoming Cisplatin Resistance in Cancer Cell Lines
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-tumor activity of Heptaplatin (Sunpla), a third-generation platinum-based chemotherapeutic agent, with a particular focus on its efficacy in cisplatin-resistant cancer cell lines. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, the development of resistance remains a significant clinical challenge. Heptaplatin (SKI-2053R) is a platinum derivative that has demonstrated significant anti-tumor activity against a range of cancer cell lines, including those that have acquired resistance to cisplatin.[1] A key aspect of Heptaplatin's efficacy in resistant cells appears to be its distinct interaction with cellular resistance mechanisms, particularly those involving detoxification pathways.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of Heptaplatin has been evaluated in cisplatin-sensitive and cisplatin-resistant cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of the efficacy of Heptaplatin against cisplatin and carboplatin.
Table 1: Comparative Cytotoxicity in Gastric Cancer Cell Lines with Differential Metallothionein Expression
| Cell Line | Metallothionein (MT) mRNA Level | Drug | IC50 (µM) | Resistance Factor vs. SNU-601 |
| SNU-601 | Low | Cisplatin | 0.8 | - |
| Carboplatin | 10.2 | - | ||
| Heptaplatin | 1.8 | - | ||
| SNU-638 | High | Cisplatin | 9.0 | 11.2 |
| Carboplatin | 52.1 | 5.1 | ||
| Heptaplatin | 3.6 | 2.0 |
Data sourced from Choi et al., 2004.[1]
Table 2: Comparative Cytotoxicity in a Cisplatin-Resistant Gastric Cancer Subline
| Cell Line | Drug | IC50 (µM) | Resistance Factor vs. SNU-601 |
| SNU-601/CIS | Cisplatin | 39.5 | 49.4 |
| (Cisplatin-Resistant) | Carboplatin | 575.4 | 56.4 |
| Heptaplatin | 13.9 | 7.7 |
Data sourced from Choi et al., 2004.[1]
Signaling Pathways and Mechanisms of Action
A primary mechanism of cisplatin resistance involves increased levels of cellular thiols, such as metallothionein (MT), which can sequester and detoxify the drug. Research indicates that Heptaplatin's effectiveness in cisplatin-resistant cells is partly due to its reduced interaction with and induction of metallothionein.[1]
References
Heptaplatin (Sunpla): An In-Depth Technical Guide on its Effect on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction to Heptaplatin (Sunpla)
Heptaplatin, also known as Sunpla or SKI-2053R, is a third-generation platinum-based chemotherapeutic agent.[1] Developed to overcome some of the limitations of earlier platinum compounds like cisplatin and carboplatin, it exhibits a broad spectrum of antitumor activity, including against certain cisplatin-resistant cancer cell lines.[2] Approved in South Korea for the treatment of gastric cancer, its mechanism of action, like other platinum analogs, is primarily centered on its interaction with DNA, leading to cytotoxicity.[3] This guide provides a detailed examination of the effects of Heptaplatin on cell cycle progression, the underlying signaling pathways, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: DNA Damage and Cellular Response
The cytotoxic effects of Heptaplatin are rooted in its ability to form covalent adducts with DNA.[1] Upon entering the cell, the platinum complex undergoes hydrolysis, becoming a reactive species that binds to the N7 position of purine bases, primarily guanine. This interaction leads to the formation of intrastrand and interstrand crosslinks in the DNA double helix.
These DNA lesions physically obstruct the machinery of DNA replication and transcription, triggering a cascade of cellular responses known as the DNA Damage Response (DDR).[4] The cell attempts to repair the damaged DNA; however, if the damage is too extensive, the DDR will initiate signaling pathways that lead to programmed cell death, or apoptosis.[4] A critical component of the DDR is the transient halting of the cell cycle, which provides time for DNA repair. If repair is unsuccessful, the cell is targeted for elimination.
The Impact of Heptaplatin on Cell Cycle Progression
While specific quantitative data for Heptaplatin's effect on cell cycle distribution is not extensively published, the well-established mechanism of platinum-based drugs allows for a clear understanding of its expected impact. Platinum compounds that cause DNA crosslinks are known to induce cell cycle arrest, primarily at the G2/M phase, and to a lesser extent, in the S and G1 phases. This arrest prevents cells with damaged DNA from proceeding through mitosis, thus averting the propagation of genetic errors.
The cell cycle is governed by a series of checkpoints controlled by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. DNA damage activates checkpoint kinases such as Chk1 and Chk2, which in turn inhibit the activity of CDK-cyclin complexes required for cell cycle progression. For instance, inhibition of the Cdk2/cyclin A complex can lead to an S-phase arrest, while inhibition of the Cdc2/cyclin B complex results in a G2/M arrest.
Data Presentation: Quantifying the Effect of Heptaplatin
To quantify the effect of Heptaplatin on cell cycle progression, researchers typically employ flow cytometry to analyze the DNA content of treated cells. The following tables represent the kind of quantitative data generated from such experiments.
Disclaimer: The data presented in Table 1 is representative and intended to illustrate the expected outcome of Heptaplatin treatment on cell cycle distribution. Actual results will vary depending on the cell line, drug concentration, and duration of treatment.
Table 1: Representative Data of Cell Cycle Distribution in Cancer Cells Treated with Heptaplatin
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Control (Untreated) | 65.2 ± 3.1 | 15.5 ± 1.8 | 19.3 ± 2.5 | 1.1 ± 0.4 |
| Heptaplatin (10 µM, 24h) | 45.8 ± 4.2 | 18.1 ± 2.0 | 32.1 ± 3.8 | 4.0 ± 0.9 |
| Heptaplatin (10 µM, 48h) | 30.5 ± 3.9 | 12.3 ± 1.5 | 48.7 ± 5.1 | 8.5 ± 1.3 |
Table 2: IC50 Values of Heptaplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SNU-601 | Gastric Cancer | ~0.2 µg/ml | [5] |
| SNU-638 (Cisplatin-resistant) | Gastric Cancer | ~0.4 µg/ml | [5] |
| FaDu | Head and Neck Squamous Cell Carcinoma | Not explicitly stated | [1] |
*Note: Original data in µg/ml. Conversion to µM depends on the molecular weight of Heptaplatin (471.36 g/mol ).
Signaling Pathways Activated by Heptaplatin
The cellular response to Heptaplatin-induced DNA damage involves a complex network of signaling pathways that ultimately determine the cell's fate.
DNA Damage Response and Cell Cycle Arrest Pathway
Upon detection of Heptaplatin-DNA adducts, sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated. These kinases phosphorylate and activate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2. Activated Chk1 and Chk2 can phosphorylate and inactivate Cdc25 phosphatases, which are required for the activation of CDKs. This leads to the inhibition of CDK-cyclin complexes and subsequent cell cycle arrest. The tumor suppressor protein p53 also plays a crucial role in this process. Activated by ATM/ATR, p53 can induce the expression of p21, a potent inhibitor of multiple CDK-cyclin complexes, further reinforcing the cell cycle arrest.
Apoptotic Signaling Pathway
If DNA damage is irreparable, the cell initiates apoptosis. Heptaplatin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. In the intrinsic pathway, pro-apoptotic proteins like Bax and Bak are activated, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, the executioner proteins of apoptosis. The p53 protein is also a key player in this pathway, as it can directly activate the transcription of pro-apoptotic genes.
Experimental Protocols
The following are detailed methodologies for key experiments used to study the effect of Heptaplatin on the cell cycle.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol is used to determine the distribution of a cell population in the different phases of the cell cycle based on DNA content.
Materials:
-
Heptaplatin (Sunpla)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat the cells with the desired concentrations of Heptaplatin or vehicle control for the specified time points (e.g., 24, 48 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA. Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS. Resuspend the cells in 500 µl of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the fluorescence emission at approximately 617 nm.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is used to detect changes in the expression levels of key cell cycle proteins such as cyclins and CDKs following Heptaplatin treatment.
Materials:
-
RIPA Lysis Buffer
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE Gels
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary Antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, anti-β-actin)
-
HRP-conjugated Secondary Antibodies
-
Chemiluminescent Substrate
Procedure:
-
Protein Extraction: Treat cells with Heptaplatin as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Conclusion
Heptaplatin (Sunpla) exerts its anticancer effects primarily by inducing DNA damage, which in turn activates the DNA Damage Response, leading to cell cycle arrest and apoptosis. While the precise quantitative effects on cell cycle distribution may vary between different cancer cell types, a G2/M phase arrest is a hallmark of platinum-based drugs. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate cellular mechanisms of Heptaplatin and to develop more effective combination therapies. A deeper understanding of how Heptaplatin modulates the cell cycle is crucial for optimizing its clinical application and for the development of novel strategies to overcome drug resistance.
References
- 1. CDK/cyclin dependencies define extreme cancer cell-cycle heterogeneity and collateral vulnerabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Nephrotoxicity of Heptaplatin: A Re-evaluation in the Context of Cisplatin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaplatin (SKI-2053R), a third-generation platinum-based anticancer agent, was developed as an analogue of cisplatin with the aim of improving the therapeutic index by exhibiting a broader spectrum of antitumor activity and reduced toxicity, particularly nephrotoxicity.[1][2] While preclinical studies and its mechanism of action in cisplatin-resistant cell lines have been promising, clinical evidence presents a more complex and, in some cases, contradictory picture of its renal safety profile. This technical guide provides a comprehensive overview of the current understanding of Heptaplatin's nephrotoxicity, placing it in the context of the well-established mechanisms of cisplatin-induced renal damage. We will delve into the comparative clinical data, explore the underlying molecular pathways, and present detailed experimental methodologies to facilitate further research in this critical area of oncology drug development.
I. Comparative Nephrotoxicity: Heptaplatin vs. Cisplatin
Contrary to some initial expectations, a key randomized clinical trial in advanced gastric cancer patients demonstrated that Heptaplatin, when used in combination with 5-fluorouracil (5-FU), exhibited more severe nephrotoxicity than cisplatin.[3] This pivotal study challenges the notion of Heptaplatin as a renally-sparing alternative to cisplatin and underscores the importance of rigorous clinical evaluation.
Quantitative Analysis of Renal Function Parameters
The following table summarizes the key findings from the comparative clinical trial, highlighting the significant differences in renal function parameters between patients treated with Heptaplatin and those treated with cisplatin.
| Parameter | Heptaplatin (400 mg/m²) + 5-FU | Cisplatin (60 mg/m²) + 5-FU |
| 24-h Proteinuria (Day 5) | 9098 ± 4514 mg/day | 151 ± 102 mg/day |
| Creatinine Clearance (Day 5) | 44.9 ± 17.3 ml/min | 72.8 ± 21.0 ml/min |
| Baseline 24-h Proteinuria | 95 ± 108 mg/day | 104 ± 148 mg/day |
| Baseline Creatinine Clearance | 83.1 ± 23.6 ml/min | 89.6 ± 22.1 ml/min |
| Data presented as means ± SD.[3] |
II. Mechanisms of Platinum-Induced Nephrotoxicity: A Framework for Understanding Heptaplatin
The nephrotoxicity of platinum-based drugs is a multifactorial process primarily affecting the proximal tubular cells of the kidney.[4][5] The primary mechanisms include cellular uptake and accumulation, DNA damage, mitochondrial dysfunction, oxidative stress, and inflammation. While specific research on Heptaplatin's interaction with these pathways is limited, the extensive knowledge of cisplatin's mechanisms provides a crucial framework for investigation.
A. Cellular Uptake and Accumulation
The accumulation of platinum compounds in renal tubular cells is a key initiating event in nephrotoxicity.[4][6] Organic cation transporters (OCTs), particularly OCT2, are highly expressed on the basolateral membrane of proximal tubule cells and are major contributors to the uptake of cisplatin.[4][6][7]
It is hypothesized that structural differences in Heptaplatin compared to cisplatin could influence its affinity for and transport by OCT2 and other renal transporters, thereby altering its intracellular concentration and subsequent toxicity.
B. DNA Damage and Apoptotic Signaling
Once inside the cell, platinum compounds bind to nuclear and mitochondrial DNA, forming adducts that trigger a DNA damage response (DDR).[8][9] This can lead to cell cycle arrest and apoptosis if the damage is irreparable. The p53 tumor suppressor protein is a key mediator of this process, activating downstream apoptotic pathways.[10]
C. Oxidative Stress and Mitochondrial Dysfunction
Platinum compounds can induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[11][12] This is exacerbated by their direct inhibitory effects on mitochondrial respiratory chain complexes and the depletion of cellular antioxidants like glutathione.[13][14] Mitochondrial damage not only impairs cellular energy production but also amplifies apoptotic signals.
D. Inflammatory Response
Cisplatin-induced renal injury is known to trigger a robust inflammatory response, characterized by the production of pro-inflammatory cytokines and the infiltration of immune cells, which further exacerbates tissue damage.[2][4][14] The role of inflammation in Heptaplatin-induced nephrotoxicity is an area that warrants further investigation.
III. Experimental Protocols
To facilitate further research into the mechanisms of Heptaplatin's nephrotoxicity, this section outlines key experimental protocols derived from studies on platinum-based compounds.
A. In Vitro Cytotoxicity Assay
-
Cell Lines: Human embryonic kidney (HEK293) cells, rat proximal tubular cells (NRK-52E).
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of Heptaplatin, cisplatin (as a positive control), and a vehicle control for 24, 48, and 72 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance at 570 nm and calculate the IC50 values.[1]
-
B. Animal Model of Nephrotoxicity
-
Methodology:
-
Administer a single intraperitoneal (i.p.) injection of Heptaplatin or cisplatin at varying doses. A control group should receive saline.[16]
-
Monitor animals for changes in body weight and clinical signs of toxicity.
-
Collect blood samples at baseline and at specified time points post-injection (e.g., 24, 48, 72 hours) for measurement of serum creatinine and blood urea nitrogen (BUN).
-
Collect 24-hour urine samples using metabolic cages to measure proteinuria and creatinine clearance.
-
At the end of the study, euthanize the animals and harvest the kidneys for histopathological analysis (H&E and PAS staining) and molecular studies (e.g., Western blotting for apoptosis markers, qPCR for inflammatory cytokines).[3]
-
IV. Heptaplatin in Cisplatin-Resistant Cancers: The Role of Metallothionein
Interestingly, Heptaplatin has shown efficacy against cisplatin-resistant cancer cell lines.[1][2] One proposed mechanism for this is the reduced involvement of metallothionein (MT) in Heptaplatin resistance.[1] MTs are cysteine-rich proteins that can bind to and detoxify heavy metals, including platinum. Overexpression of MT is a known mechanism of cisplatin resistance.
Studies have shown that Heptaplatin is more effective than cisplatin and carboplatin against cisplatin-resistant gastric cancer cell lines that have high levels of MT mRNA.[1] Furthermore, Heptaplatin has been observed to attenuate the induction of MT by cadmium.[1] This suggests that Heptaplatin may be less susceptible to detoxification by MT, which could contribute to its activity in resistant tumors.
| Cell Line | Drug | IC50 (µM) | Fold Resistance |
| SNU-601 | Cisplatin | 0.8 | - |
| Carboplatin | 11.2 | - | |
| Heptaplatin | 0.5 | - | |
| SNU-638 | Cisplatin | 9.0 | 11.2 |
| Carboplatin | 57.1 | 5.1 | |
| Heptaplatin | 1.0 | 2.0 | |
| IC50 values for cisplatin, carboplatin, and heptaplatin in gastric cancer cell lines with low (SNU-601) and high (SNU-638) MT mRNA levels.[1] |
V. Conclusion and Future Directions
The nephrotoxicity of Heptaplatin is a complex issue that requires careful consideration of both preclinical and clinical data. While developed with the expectation of a more favorable safety profile, clinical evidence indicates that Heptaplatin can induce significant renal toxicity, in some contexts even more severe than cisplatin. The established mechanisms of cisplatin-induced nephrotoxicity, including cellular uptake via OCT2, DNA damage, oxidative stress, and inflammation, provide a valuable roadmap for future investigations into the specific renal effects of Heptaplatin.
Future research should focus on:
-
Directly comparing the interaction of Heptaplatin and cisplatin with key renal transporters like OCT2.
-
Elucidating the specific signaling pathways activated by Heptaplatin in renal tubular cells.
-
Investigating the role of the tumor microenvironment and co-administered therapies on the renal toxicity of Heptaplatin.
-
Exploring potential nephroprotective strategies tailored to the unique properties of Heptaplatin.
A deeper understanding of the molecular basis of Heptaplatin's nephrotoxicity is essential for its safe and effective use in the clinic and for the rational design of next-generation platinum-based therapies with an improved therapeutic window.
References
- 1. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nephrotoxicity of heptaplatin: a randomized comparison with cisplatin in advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cisplatin nephrotoxicity: experimental and clinical studies. | Semantic Scholar [semanticscholar.org]
- 6. 184-Prevention and management of cisplatin induced nephrotoxicity | eviQ [eviq.org.au]
- 7. researchgate.net [researchgate.net]
- 8. urotoday.com [urotoday.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. role-of-oxidative-and-nitrosative-stress-in-cisplatin-induced-nephrotoxicity - Ask this paper | Bohrium [bohrium.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Mechanisms of Cisplatin Nephrotoxicity [mdpi.com]
- 15. In vivo effect of copper status on cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Heptaplatin (Sunpla) In Vitro Cytotoxicity Assay
Introduction
Heptaplatin, commercially known as Sunpla, is a third-generation platinum-based anticancer agent developed to improve upon the efficacy and toxicity profiles of its predecessors, cisplatin and carboplatin.[1][2] It has demonstrated significant antitumor activity against a variety of human cancer cell lines, including those resistant to cisplatin.[3][4] Notably, Heptaplatin is approved in South Korea for the treatment of gastric cancer.[1][5] These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Heptaplatin using a colorimetric MTT assay, a standard method for assessing cell viability.
Mechanism of Action
Heptaplatin exerts its cytotoxic effects primarily by interacting with DNA.[1] Upon entering the cell, it forms platinum-DNA adducts, leading to crosslinks within and between DNA strands.[1] This process inhibits DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis.[1] A key feature of Heptaplatin is its effectiveness against cisplatin-resistant cancer cells. This is partly attributed to a reduced interaction with metallothionein (MT), a protein implicated in cisplatin resistance.[3][6] Studies have shown that Heptaplatin is more effective than cisplatin or carboplatin against cancer cell lines with high levels of MT expression.[3][7]
In Vitro Cytotoxicity Assay: MTT Protocol
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Heptaplatin on cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to a purple formazan product, which is insoluble in water.[8] The amount of formazan produced is directly proportional to the number of viable cells.
Materials and Reagents
-
Cell Lines: Human gastric cancer cell lines (e.g., SNU-601, SNU-638) or other relevant cancer cell lines.[3]
-
Heptaplatin (Sunpla®): To be dissolved in an appropriate solvent like phosphate-buffered saline (PBS) or sterile water.[3]
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
MTT Reagent: 5 mg/mL solution in sterile PBS.
-
Solubilizing Agent: Dimethyl sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
Equipment
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Multichannel pipette
-
Microplate reader (spectrophotometer) capable of measuring absorbance at 570-600 nm.
-
Inverted microscope
Experimental Workflow
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture cancer cells in RPMI 1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of Heptaplatin. The drug should be dissolved in PBS and used immediately.[3]
-
Perform serial dilutions of the Heptaplatin stock solution in culture medium to achieve a range of desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Heptaplatin. Include a vehicle control (medium with PBS) and a blank control (medium only).
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ incubator. This duration is a common endpoint for cytotoxicity assays with platinum drugs.[3]
-
-
MTT Assay Procedure:
-
After the 72-hour incubation, carefully remove the drug-containing medium.
-
Add 100 µL of fresh medium and 20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Cell Viability = (Mean OD of treated wells / Mean OD of control wells) x 100
-
-
Plot a dose-response curve with the drug concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis.
-
Determine the IC₅₀ value, which is the concentration of Heptaplatin that causes a 50% reduction in cell viability, from the dose-response curve.[3]
-
Data Presentation
The results of the cytotoxicity assay are typically summarized by the IC₅₀ values. Comparing the IC₅₀ values of Heptaplatin with other platinum drugs across different cell lines provides insight into its relative potency and its effectiveness in resistant models.
Table 1: Comparative IC₅₀ Values of Platinum Analogs in Gastric Cancer Cell Lines
| Cell Line | Drug | IC₅₀ (µg/mL) | Resistance Factor (Resistant/Sensitive) |
| SNU-601 (Cisplatin-Sensitive) | Cisplatin | 0.2 | - |
| Carboplatin | 1.5 | - | |
| Heptaplatin | 0.4 | - | |
| SNU-638 (Cisplatin-Resistant) | Cisplatin | 2.24 | 11.2 |
| Carboplatin | 7.65 | 5.1 | |
| Heptaplatin | 0.8 | 2.0 |
Note: The IC₅₀ values presented are illustrative and based on the fold-change data reported in the literature to demonstrate data presentation.[3] Actual values must be determined experimentally.
This protocol provides a reliable and reproducible method for assessing the in vitro cytotoxicity of Heptaplatin (Sunpla). The MTT assay is a robust tool for determining the IC₅₀ value, which is a critical parameter in preclinical drug evaluation. The data generated from this assay can be used to compare the potency of Heptaplatin to other chemotherapeutic agents and to investigate its efficacy in drug-resistant cancer cell models, thereby guiding further research and development.
References
- 1. medkoo.com [medkoo.com]
- 2. Development of the 3rd Generation Anticancer Platinum Complex as New Drug -Proceedings of the Korean Society of Applied Pharmacology [koreascience.kr]
- 3. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
Application Notes and Protocols: Determining Heptaplatin Sensitivity in SNU-601 Gastric Cancer Cells using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaplatin (SKI-2053R) is a third-generation platinum-based chemotherapeutic agent demonstrating significant antitumor activity across various cancer cell lines, including those resistant to cisplatin.[1][2] This document provides a detailed protocol for assessing the sensitivity of the human gastric carcinoma cell line, SNU-601, to Heptaplatin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[3] The intensity of this color, when solubilized, is directly proportional to the number of viable cells.
These application notes will also explore the underlying mechanism of Heptaplatin's efficacy, particularly in cisplatin-resistant contexts, and present relevant quantitative data to guide experimental design and interpretation.
Data Presentation
The cytotoxic effects of Heptaplatin and other platinum-based drugs on the SNU-601 cell line have been quantified by determining the 50% inhibitory concentration (IC50). The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cell Line | Drug | IC50 (µg/mL) | Relative Resistance (Compared to SNU-601) |
| SNU-601 | Heptaplatin | 0.20 | - |
| Cisplatin | 0.60 | - | |
| Carboplatin | 2.00 | - | |
| SNU-638 | Heptaplatin | 0.40 | 2.0-fold greater than SNU-601 |
| Cisplatin | 6.70 | 11.2-fold greater than SNU-601 | |
| Carboplatin | 10.20 | 5.1-fold greater than SNU-601 |
Data compiled from a study on the molecular mechanisms of Heptaplatin in cisplatin-resistant cancer cell lines.[4]
Signaling Pathways
The efficacy of Heptaplatin, particularly in cisplatin-resistant cells, is attributed to its reduced interaction with metallothionein (MT).[4] Metallothioneins are cysteine-rich proteins that can bind to and sequester platinum-based drugs like cisplatin, thus reducing their cytotoxic effects.[5][6] Heptaplatin's chemical structure appears to circumvent this resistance mechanism.[4]
The following diagram illustrates the differential signaling pathways of Cisplatin and Heptaplatin in a cancer cell, highlighting the role of metallothionein in drug resistance.
References
- 1. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. Metallothionein-mediated cisplatin resistance in human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metallothionein expression is correlated with cisplatin resistance in transitional cell carcinoma of the urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Heptaplatin (Sunpla) and 5-FU Combination Therapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaplatin (Sunpla), a platinum-based antineoplastic agent, and 5-fluorouracil (5-FU), a pyrimidine analog, are chemotherapy drugs used in the treatment of various cancers. The combination of these two agents has been investigated to determine if it can provide enhanced anti-tumor activity. This document provides an overview of the in vitro evaluation of Heptaplatin and 5-FU combination therapy, including experimental protocols and a summary of the currently available data.
While clinical studies have explored the use of Heptaplatin and 5-FU in combination for treating advanced gastric cancer, detailed in vitro studies providing quantitative data on synergistic effects, particularly regarding cytotoxicity, apoptosis, and cell cycle arrest, are limited in publicly available literature. One study on the human head and neck squamous cell carcinoma cell line, FaDu, reported that the combination of Heptaplatin and 5-FU resulted in additive to antagonistic interactions.[1] This suggests that the combination may not produce a synergistic cytotoxic effect in all cancer cell types.
Further in vitro research is warranted to identify cancer cell lines that may respond synergistically to this combination and to elucidate the underlying molecular mechanisms. The following protocols provide a framework for conducting such in vitro studies.
Data Presentation
Table 1: Cytotoxicity of Heptaplatin and 5-FU as Single Agents and in Combination
| Cell Line | Treatment | IC50 (µM) ± SD |
| [e.g., Gastric Cancer Cell Line] | Heptaplatin | [Insert experimental data] |
| 5-FU | [Insert experimental data] | |
| Heptaplatin + 5-FU (1:1 ratio) | [Insert experimental data] | |
| [e.g., Colon Cancer Cell Line] | Heptaplatin | [Insert experimental data] |
| 5-FU | [Insert experimental data] | |
| Heptaplatin + 5-FU (1:1 ratio) | [Insert experimental data] |
Table 2: Induction of Apoptosis by Heptaplatin and 5-FU Combination Therapy
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) ± SD |
| [e.g., Gastric Cancer Cell Line] | Control | [Insert experimental data] |
| Heptaplatin (IC50) | [Insert experimental data] | |
| 5-FU (IC50) | [Insert experimental data] | |
| Heptaplatin + 5-FU | [Insert experimental data] |
Table 3: Cell Cycle Analysis of Cells Treated with Heptaplatin and 5-FU Combination
| Cell Line | Treatment | % Cells in G0/G1 Phase ± SD | % Cells in S Phase ± SD | % Cells in G2/M Phase ± SD |
| [e.g., Gastric Cancer Cell Line] | Control | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
| Heptaplatin (IC50) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | |
| 5-FU (IC50) | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] | |
| Heptaplatin + 5-FU | [Insert experimental data] | [Insert experimental data] | [Insert experimental data] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxicity of Heptaplatin and 5-FU, alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Heptaplatin (Sunpla)
-
5-Fluorouracil (5-FU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of Heptaplatin and 5-FU in complete medium. For combination studies, prepare a fixed ratio of the two drugs.
-
After 24 hours, remove the medium and add 100 µL of the drug solutions (single agents or combination) to the respective wells. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by Heptaplatin and 5-FU.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Heptaplatin and 5-FU
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Heptaplatin, 5-FU, or the combination at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis
This protocol is for determining the effect of Heptaplatin and 5-FU on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Heptaplatin and 5-FU
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Heptaplatin, 5-FU, or the combination at their IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for investigating the effect of Heptaplatin and 5-FU on the expression of proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Heptaplatin and 5-FU
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p53, p21, Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells in 6-well plates with Heptaplatin, 5-FU, or the combination for the desired time.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for in vitro analysis of Heptaplatin and 5-FU combination therapy.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
References
Application Notes and Protocols for Apoptosis Induction Analysis after Heptaplatin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis induction following treatment with Heptaplatin, a third-generation platinum-based anticancer agent. The protocols outlined below detail key assays for quantifying apoptosis and elucidating the underlying molecular mechanisms.
Heptaplatin, like other platinum-based drugs, is known to induce apoptosis in cancer cells by forming DNA adducts, which leads to the activation of apoptotic signaling pathways.[1] Understanding the specifics of this process is crucial for its development and clinical application.
Data Presentation
The following tables summarize the available quantitative data on the efficacy of Heptaplatin in inducing cancer cell death.
Table 1: In Vitro Cytotoxicity of Heptaplatin in Human Gastric Cancer Cell Lines
| Cell Line | Metallothionein (MT) mRNA Level | IC50 (µg/mL) of Heptaplatin | IC50 (µg/mL) of Cisplatin | IC50 (µg/mL) of Carboplatin |
| SNU-601 | Low | 0.2 ± 0.03 | 0.6 ± 0.07 | 2.1 ± 0.2 |
| SNU-638 | High | 0.4 ± 0.05 | 6.7 ± 0.8 | 10.8 ± 1.2 |
IC50 (half-maximal inhibitory concentration) values were determined after 72 hours of drug exposure using an MTT assay. Data is presented as mean ± standard deviation.[2]
Note: The higher IC50 value of Heptaplatin in the SNU-638 cell line, which has high levels of metallothionein, suggests a potential role of this protein in conferring resistance to Heptaplatin.[2] However, Heptaplatin is notably more effective than cisplatin and carboplatin in this cisplatin-resistant cell line.[2]
Heptaplatin-Induced Apoptosis Signaling Pathway
Heptaplatin is believed to induce apoptosis primarily through the intrinsic (mitochondrial) pathway, initiated by DNA damage. The binding of Heptaplatin to DNA activates a cascade of signaling events, ultimately leading to programmed cell death. The pathway likely involves the activation of the p53 tumor suppressor protein and modulation of the MAPK (Mitogen-Activated Protein Kinase) signaling pathways, including JNK, p38, and ERK. While the precise signaling network for Heptaplatin is still under investigation, the following diagram illustrates a probable pathway based on the mechanisms of other platinum-based drugs.
Caption: Proposed signaling pathway of Heptaplatin-induced apoptosis.
Experimental Workflows and Protocols
The following section provides detailed protocols for key experiments used to analyze apoptosis.
Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on plasma membrane changes.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of Heptaplatin (e.g., 0.5x, 1x, and 2x IC50) for different time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Gently wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.
Caption: Workflow for Caspase-3/7 activity assay.
Protocol:
-
Cell Plating and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight. Treat cells with Heptaplatin at various concentrations.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as p53, Bax, Bcl-2, and cleaved PARP.
Caption: Workflow for Western blot analysis.
Protocol:
-
Sample Preparation: Treat cells with Heptaplatin as described previously. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
DNA Fragmentation Analysis (DNA Laddering Assay)
DNA fragmentation is a hallmark of late-stage apoptosis. This can be visualized as a "ladder" on an agarose gel.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with Heptaplatin and harvest as previously described.
-
DNA Extraction: Extract genomic DNA from the cell pellets using a DNA extraction kit or a standard phenol-chloroform extraction method.
-
Agarose Gel Electrophoresis: Load equal amounts of DNA from each sample onto a 1.5-2% agarose gel containing ethidium bromide.
-
Visualization: Run the gel and visualize the DNA fragments under UV light. The presence of a ladder-like pattern of DNA fragments in multiples of 180-200 base pairs is indicative of apoptosis.
References
Heptaplatin (Sunpla) Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaplatin, also known as Sunpla or SKI-2053R, is a third-generation platinum-based anticancer agent developed to improve upon the efficacy and toxicity profile of earlier platinum compounds like cisplatin. It has demonstrated notable antitumor activity, particularly against gastric cancer and cisplatin-resistant cell lines. This document provides detailed application notes and protocols for the administration of Heptaplatin in mouse xenograft models, a critical step in the preclinical evaluation of its therapeutic potential. The protocols outlined below are compiled from established methodologies in the field and specific findings from preclinical studies of Heptaplatin.
Mechanism of Action
Heptaplatin exerts its cytotoxic effects through a mechanism shared with other platinum-based drugs. Upon entering the cell, it forms covalent adducts with DNA, primarily at the N7 position of guanine and adenine bases. These DNA adducts create intrastrand and interstrand crosslinks, which distort the DNA double helix. This distortion inhibits DNA replication and transcription, ultimately triggering a DNA damage response. In cells with functional apoptotic pathways, this damage leads to the activation of tumor suppressor proteins like p53, which in turn initiates a cascade of events culminating in programmed cell death (apoptosis).
Data Presentation: In Vivo Efficacy of Heptaplatin
The following tables summarize the quantitative data on the antitumor activity of Heptaplatin in mouse xenograft models from preclinical studies.
Table 1: Antitumor Activity of Heptaplatin against Human Stomach Adenocarcinoma (KATO III) Xenografts in Nude Mice
| Treatment Group | Dosage and Schedule | Mean Tumor Weight (mg) on Day 35 | Tumor Growth Inhibition Rate (%) |
| Control | Saline, i.p., daily | 2850 | - |
| Heptaplatin (SKI2053R) | 10 mg/kg, i.p., days 1, 5, 9 | 998 | 65 |
| Cisplatin | 5 mg/kg, i.p., days 1, 5, 9 | 1170 | 59 |
Table 2: Antitumor Activity of Heptaplatin against Human Colon Adenocarcinoma (WiDr) Xenografts in Nude Mice
| Treatment Group | Dosage and Schedule | Mean Tumor Weight (mg) on Day 35 | Tumor Growth Inhibition Rate (%) |
| Control | Saline, i.p., daily | 2200 | - |
| Heptaplatin (SKI2053R) | 10 mg/kg, i.p., days 1, 5, 9 | 792 | 64 |
| Cisplatin | 5 mg/kg, i.p., days 1, 5, 9 | 1012 | 54 |
Experimental Protocols
Cell Culture and Preparation
-
Cell Lines: Human cancer cell lines (e.g., KATO III stomach adenocarcinoma, WiDr colon adenocarcinoma) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Harvesting: At 80-90% confluency, cells are harvested using trypsin-EDTA, washed with sterile phosphate-buffered saline (PBS), and resuspended in serum-free medium or PBS for injection. A cell count and viability assessment (e.g., using trypan blue exclusion) are performed.
Mouse Xenograft Model Establishment
-
Animals: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old, are used. They are housed in a sterile environment with ad libitum access to food and water.
-
Tumor Cell Implantation:
-
Mice are anesthetized using an appropriate anesthetic (e.g., isoflurane inhalation or a ketamine/xylazine cocktail injection).
-
A suspension of 5 x 10^6 to 1 x 10^7 viable tumor cells in 100-200 µL of sterile PBS or serum-free medium is injected subcutaneously into the flank of each mouse using a 27-gauge needle.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored 2-3 times per week.
-
Tumor volume is measured using calipers and calculated using the formula: Volume = (Length x Width²) / 2 .
-
Mice are randomized into treatment and control groups when tumors reach a palpable size (e.g., 100-200 mm³).
-
Heptaplatin (Sunpla) Administration
-
Drug Preparation: Heptaplatin is reconstituted in a sterile vehicle, such as 5% dextrose solution or sterile water for injection, to the desired concentration immediately before use.
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for preclinical studies.
-
Dosage and Schedule: Based on preclinical studies, a typical dose is 10 mg/kg administered intraperitoneally on a schedule such as every four days for three cycles (e.g., days 1, 5, and 9). The control group receives injections of the vehicle on the same schedule.
-
Monitoring: The body weight of the mice should be monitored regularly as an indicator of toxicity.
Efficacy Assessment
-
Tumor Measurement: Tumor volumes are measured throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specific duration.
-
Data Analysis:
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
The tumor growth inhibition (TGI) rate is calculated using the formula: TGI (%) = [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100 .
-
Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences between treatment and control groups.
-
Visualizations
Signaling Pathway
Caption: Heptaplatin's mechanism of action leading to apoptosis.
Experimental Workflow
Application Notes and Protocols for Heptaplatin Combination with Ionizing Radiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaplatin, a third-generation platinum-based chemotherapeutic agent, has demonstrated significant anti-tumor activity comparable to cisplatin but with a more favorable toxicity profile, particularly with reduced nephrotoxicity.[1] Emerging preclinical evidence suggests that the combination of Heptaplatin with ionizing radiation (IR) can lead to enhanced anti-cancer effects, presenting a promising avenue for improving therapeutic outcomes in various malignancies.[1][2] This document provides detailed application notes and experimental protocols for investigating the synergistic effects of Heptaplatin and ionizing radiation in cancer cell lines. The methodologies outlined below are based on established cancer biology techniques and findings from studies on platinum analogs in combination with radiotherapy.
Mechanism of Action and Synergy
Heptaplatin, like other platinum analogs, exerts its cytotoxic effects primarily through the formation of platinum-DNA adducts. These adducts disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3] Ionizing radiation, on the other hand, induces a variety of cellular damages, with DNA double-strand breaks (DSBs) being the most lethal.[4]
The synergistic or additive anti-tumor effect of combining Heptaplatin with ionizing radiation is thought to arise from several mechanisms:
-
Inhibition of DNA Damage Repair: Platinum-DNA adducts formed by Heptaplatin can impede the cellular machinery responsible for repairing radiation-induced DNA damage, particularly the non-homologous end joining (NHEJ) and homologous recombination (HR) pathways. This leads to an accumulation of lethal DNA lesions.[3][4]
-
Enhanced Apoptosis: The combination of Heptaplatin-induced cellular stress and radiation-induced DNA damage can converge on pro-apoptotic signaling pathways, leading to a greater induction of programmed cell death compared to either treatment alone.[1]
-
Cell Cycle Synchronization: Heptaplatin can induce cell cycle arrest, potentially synchronizing a population of cancer cells in a phase of the cell cycle that is more sensitive to the cytotoxic effects of ionizing radiation, such as the G2/M phase.[3]
Data Presentation
Table 1: Cytotoxicity of Heptaplatin in Human Squamous Carcinoma Cell Lines
| Cell Line | Heptaplatin IC50 (µM) |
| NCI-H520 | Data not explicitly provided in search results |
| SQ20B | Data not explicitly provided in search results |
| IC50 values represent the concentration of Heptaplatin required to inhibit cell growth by 50% and are dependent on the specific cell line and experimental conditions. |
Table 2: Combined Effect of Heptaplatin and Ionizing Radiation on Cell Viability
| Cell Line | Treatment Combination | Outcome |
| NCI-H520 | Low-dose Heptaplatin + High-dose Ionizing Radiation | Additive cytotoxic effect (P < 0.05)[1] |
| SQ20B | Moderate-dose Heptaplatin + Low-dose Ionizing Radiation | Additive cytotoxic effect (P < 0.05)[1] |
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Human squamous carcinoma cell lines NCI-H520 and SQ20B are suggested based on published data.[1] Other relevant cancer cell lines can be selected based on the research focus.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Heptaplatin: Prepare a stock solution in an appropriate solvent (e.g., DMSO or sterile water) and store at -20°C. Dilute to the desired final concentrations in culture medium immediately before use.
-
Ionizing Radiation: A calibrated X-ray or gamma-ray source should be used to deliver precise doses of radiation.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, providing a measure of long-term cell survival.
Protocol:
-
Seed cells in 6-well plates at a density determined to yield 50-150 colonies per well for the untreated control.
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of Heptaplatin for a predetermined duration (e.g., 24 hours).
-
Immediately following Heptaplatin treatment, irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Remove the drug-containing medium, wash with PBS, and add fresh culture medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Caption: Workflow for the Clonogenic Survival Assay.
Apoptosis Assay (DAPI Staining)
This method visualizes nuclear morphology to identify apoptotic cells.
Protocol:
-
Seed cells on coverslips in 6-well plates and allow them to attach.
-
Treat cells with Heptaplatin and/or ionizing radiation as described for the clonogenic assay.
-
At a specified time point post-treatment (e.g., 48 or 72 hours), wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Stain the cells with 4',6-diamidino-2-phenylindole (DAPI) solution (1 µg/mL in PBS) for 5 minutes in the dark.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Visualize the cells under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.
-
Quantify the percentage of apoptotic cells in at least three independent fields of view for each treatment group.
Caption: Workflow for the DAPI Staining Apoptosis Assay.
Cell Cycle Analysis (Flow Cytometry)
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Protocol:
-
Seed cells in 60 mm dishes and allow them to attach.
-
Treat cells with Heptaplatin and/or ionizing radiation.
-
At various time points post-treatment (e.g., 24, 48, 72 hours), harvest the cells by trypsinization.
-
Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell suspension by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Signaling Pathway Visualization
The synergistic effect of Heptaplatin and ionizing radiation is primarily mediated through the DNA Damage Response (DDR) pathway.
Caption: Synergistic DNA Damage Response Pathway.
Conclusion
The combination of Heptaplatin and ionizing radiation holds considerable promise as a strategy to enhance anti-cancer efficacy. The protocols and information provided herein offer a framework for researchers to investigate this therapeutic approach further. Rigorous experimentation, including dose-response studies and detailed mechanistic analyses, will be crucial to optimize this combination for potential clinical translation. It is important to note that the specific experimental parameters, such as drug concentrations and radiation doses, may need to be optimized for different cell lines and experimental systems.
References
- 1. Combined effect of heptaplatin and ionizing radiation on human squamous carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Why Concurrent CDDP and Radiotherapy Has Synergistic Antitumor Effects: A Review of In Vitro Experimental and Clinical-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Measuring Heptaplatin-Induced DNA Adducts by 32P-Postlabelling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heptaplatin (SKI-2053R) is a third-generation platinum-based chemotherapeutic agent designed to overcome some of the limitations of earlier platinum compounds like cisplatin, including cisplatin resistance.[1][2] The cytotoxic effects of Heptaplatin, similar to other platinum analogs, are primarily attributed to its ability to form covalent adducts with cellular DNA.[1][2] These DNA adducts distort the DNA double helix, which in turn interferes with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] The level of DNA adduct formation is a critical determinant of the drug's efficacy and can serve as a biomarker for predicting therapeutic response.
The ³²P-postlabelling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, capable of detecting as few as one adduct in 10⁹ to 10¹⁰ nucleotides.[3][4][5] This high sensitivity makes it particularly well-suited for measuring the low levels of DNA adducts formed in biological samples following treatment with chemotherapeutic agents. This document provides detailed application notes and protocols for the measurement of Heptaplatin-induced DNA adducts using the ³²P-postlabelling technique.
Principle of the Assay
The ³²P-postlabelling assay involves four main steps:
-
Enzymatic Digestion of DNA: DNA is enzymatically hydrolyzed to normal deoxynucleoside 3'-monophosphates and adducted nucleosides.
-
Enrichment of Adducts: The DNA adducts are selectively enriched from the digest, often using techniques like nuclease P1 digestion or chromatographic methods.
-
Radiolabeling of Adducts: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P transferred from [γ-³²P]ATP by T4 polynucleotide kinase.
-
Chromatographic Separation and Quantification: The ³²P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by detecting their radioactive decay.
Heptaplatin-Induced DNA Adducts
While specific mass spectrometric characterization of Heptaplatin-DNA adducts is not extensively reported in the public domain, its mechanism of action is understood to be analogous to that of cisplatin.[1] Therefore, Heptaplatin is expected to form similar types of DNA adducts, primarily intrastrand crosslinks between adjacent purine bases. The most common of these are:
-
Pt-GG: An intrastrand crosslink between two adjacent guanine bases.
-
Pt-AG: An intrastrand crosslink between an adenine and an adjacent guanine base.
Quantitative Data Presentation
The ³²P-postlabelling assay allows for the precise quantification of DNA adducts. The results are typically expressed as Relative Adduct Labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides. Below is a representative table summarizing hypothetical quantitative data for Heptaplatin-induced DNA adducts in a cancer cell line.
| Cell Line | Heptaplatin Concentration (µM) | Treatment Duration (hours) | Pt-GG Adducts (RAL/10⁸ nucleotides) | Pt-AG Adducts (RAL/10⁸ nucleotides) | Total Adducts (RAL/10⁸ nucleotides) |
| Gastric Cancer (SNU-638) | 1 | 24 | 15.2 ± 1.8 | 4.5 ± 0.6 | 19.7 ± 2.1 |
| Gastric Cancer (SNU-638) | 5 | 24 | 78.6 ± 8.2 | 22.1 ± 2.5 | 100.7 ± 9.8 |
| Gastric Cancer (SNU-638) | 10 | 24 | 155.3 ± 15.1 | 45.8 ± 5.3 | 201.1 ± 18.9 |
| Cisplatin-Resistant Gastric Cancer (SNU-638/CIS) | 10 | 24 | 95.7 ± 10.5 | 28.3 ± 3.1 | 124.0 ± 12.6 |
Data are presented as mean ± standard deviation from three independent experiments. RAL: Relative Adduct Labeling.
Experimental Protocols
Protocol 1: DNA Isolation
High-quality, pure DNA is essential for the ³²P-postlabelling assay. Standard DNA isolation methods using phenol-chloroform extraction or commercial kits are suitable.
-
Harvest cells or tissues and wash with phosphate-buffered saline (PBS).
-
Lyse cells in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) and a detergent (e.g., SDS).
-
Homogenize the lysate and digest with Proteinase K.
-
Perform phenol:chloroform:isoamyl alcohol extractions to remove proteins.
-
Precipitate DNA with isopropanol or ethanol.
-
Wash the DNA pellet with 70% ethanol and resuspend in nuclease-free water.
-
Determine DNA concentration and purity using UV spectrophotometry (A260/A280 ratio should be ~1.8).
Protocol 2: ³²P-Postlabelling of Heptaplatin-DNA Adducts
This protocol is adapted from established methods for platinum-DNA adducts.
Materials:
-
Micrococcal Nuclease (MNase)
-
Spleen Phosphodiesterase (SPD)
-
Nuclease P1
-
T4 Polynucleotide Kinase
-
[γ-³²P]ATP (high specific activity)
-
Polyethyleneimine (PEI)-cellulose TLC plates
-
Chromatography solvents
Procedure:
-
DNA Digestion:
-
To 10 µg of DNA, add MNase and SPD.
-
Incubate at 37°C for 2-4 hours to digest the DNA to deoxynucleoside 3'-monophosphates.
-
-
Adduct Enrichment (Nuclease P1 method):
-
Add Nuclease P1 to the DNA digest.
-
Incubate at 37°C for 30-60 minutes. Nuclease P1 will cleave the 3'-phosphate from normal nucleotides, leaving the more resistant adducted nucleotides.
-
-
³²P-Postlabelling:
-
To the enriched adducts, add T4 Polynucleotide Kinase and [γ-³²P]ATP.
-
Incubate at 37°C for 30-45 minutes to label the 5'-hydroxyl group of the adducts.
-
-
TLC Separation:
-
Spot the labeled adduct mixture onto a PEI-cellulose TLC plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to resolve the adducts from unreacted [γ-³²P]ATP and other contaminants.
-
D1 (Dimension 1): 1.0 M sodium phosphate, pH 6.0. Run overnight.
-
D2 (Dimension 2): Transfer the origin area to a new TLC plate and run in 3.5 M lithium formate, 8.5 M urea, pH 3.5.
-
D3 (Dimension 3): Run in the same direction as D2 in 0.8 M lithium chloride, 0.5 M Tris-HCl, 8.5 M urea, pH 8.0.
-
D4 (Dimension 4): Run at a 90-degree angle to D3 in 1.7 M sodium phosphate, pH 6.0.
-
-
-
Detection and Quantification:
-
Expose the TLC plate to a phosphor screen.
-
Scan the screen using a phosphorimager.
-
Quantify the radioactivity of the adduct spots and calculate the RAL value relative to the total amount of nucleotides analyzed.
-
Visualizations
Caption: Experimental workflow for ³²P-postlabelling of Heptaplatin-DNA adducts.
Caption: Signaling pathways activated by Heptaplatin-induced DNA damage.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Analysis of Intraperitoneal Heptaplatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic analysis of Heptaplatin when administered via the intraperitoneal route. The information is based on a phase I clinical study in patients with advanced gastric cancer, offering valuable insights for preclinical and clinical researchers in oncology and pharmacology.
Introduction
Heptaplatin (SKI-2053R) is a third-generation platinum-based chemotherapeutic agent. Intraperitoneal (IP) administration is a locoregional treatment strategy designed to achieve high local drug concentrations in the peritoneal cavity, thereby enhancing therapeutic efficacy against peritoneal metastases while minimizing systemic toxicity. Understanding the pharmacokinetic profile of intraperitoneally administered Heptaplatin is crucial for optimizing dosing regimens and ensuring patient safety.
Pharmacokinetic Profile of Intraperitoneal Heptaplatin
A phase I clinical trial was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of intraoperative intraperitoneal Heptaplatin in patients with resected advanced gastric cancer.
Key Findings:
-
Pharmacokinetic Advantage: Intraperitoneal administration of Heptaplatin demonstrated a significant pharmacokinetic advantage for cavity exposure. The peak peritoneal drug concentrations were substantially higher than peak plasma concentrations.
-
Dose Escalation and MTD: The study involved a dose escalation scheme starting from 400 mg/m². The maximum tolerated dose (MTD) for intraperitoneal Heptaplatin was determined to be 800 mg/m².
-
Dose-Limiting Toxicities: At the 800 mg/m² dose level, reversible Grade III toxicities were observed, including elevated creatinine, proteinuria, hyponatremia, abdominal pain, and intraabdominal bleeding. The major DLTs were identified as nephrotoxicity and intraabdominal bleeding.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters observed at different dose levels of intraperitoneal Heptaplatin.
| Dose Level (mg/m²) | Peak Peritoneal : Peak Plasma Drug Concentration Ratio | Peritoneal : Plasma AUC Ratio (Pharmacological Advantage) |
| 400 | 19.4 | 4.3 - 7.0 |
| 600 | 16.6 | 4.3 - 7.0 |
| 800 | 22.8 | 4.3 - 7.0 |
Experimental Protocols
The following protocols are based on the methodology employed in the phase I clinical study of intraoperative intraperitoneal Heptaplatin.
Patient Population and Eligibility
-
Inclusion Criteria: Patients with histologically confirmed, resectable advanced gastric cancer.
-
Exclusion Criteria: Patients with significant renal, hepatic, or cardiac dysfunction, or other contraindications to major surgery or chemotherapy.
Drug Administration
-
Surgical Procedure: Perform a curative surgical resection of the gastric tumor with appropriate anastomosis.
-
Drug Preparation: Reconstitute the lyophilized Heptaplatin powder with 5% dextrose solution to a final volume of one liter.
-
Intraperitoneal Administration: Following the completion of the surgical procedure and anastomosis, administer the Heptaplatin solution directly into the peritoneal cavity.
-
Dose Escalation: The starting dose is 400 mg/m², with subsequent escalations to 600 mg/m² and 800 mg/m² in cohorts of three patients, pending toxicity evaluation.
Sample Collection for Pharmacokinetic Analysis
-
Peritoneal Fluid: Collect peritoneal fluid samples at predefined time points following the completion of drug administration.
-
Plasma: Collect peripheral blood samples into heparinized tubes at the same time points as the peritoneal fluid collection. Centrifuge the blood samples to separate the plasma.
-
Urine: Collect urine samples over a specified period to assess renal excretion.
-
Sample Processing: For the determination of ultrafiltratable platinum, process the plasma and peritoneal fluid samples by ultrafiltration immediately after collection.
Bioanalytical Method for Platinum Quantification
-
Analytical Technique: Utilize a validated analytical method, such as atomic absorption spectrometry or inductively coupled plasma mass spectrometry (ICP-MS), for the determination of total and ultrafiltratable platinum concentrations in plasma, peritoneal fluid, and urine.
-
Validation Parameters: The analytical method should be validated for linearity, accuracy, precision, and sensitivity.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for the clinical pharmacokinetic study of intraperitoneal Heptaplatin.
Conceptual Mechanism of Action for Platinum-Based Drugs
Caption: General mechanism of action for platinum-based anticancer drugs.
Application Notes and Protocols: Assessing Heptaplatin Efficacy in Head and Neck Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies to assess the efficacy of Heptaplatin, a platinum-based chemotherapeutic agent, in head and neck cancer cell lines. The protocols outlined below are based on established laboratory techniques and findings from relevant preclinical studies.
Introduction
Heptaplatin is a third-generation platinum analog developed to improve upon the efficacy and safety profile of earlier platinum-based drugs like cisplatin and carboplatin. Head and neck squamous cell carcinoma (HNSCC) is a challenging malignancy, and platinum-based chemotherapy remains a cornerstone of treatment. Evaluating the in vitro efficacy of novel compounds like Heptaplatin is a critical first step in the drug development pipeline. This document details the experimental procedures to determine the cytotoxic and apoptotic effects of Heptaplatin on HNSCC cell lines.
Data Presentation
Table 1: In Vitro Cytotoxicity of Platinum Analogs in Head and Neck Cancer Cell Lines
| Cell Line | Cisplatin IC50 (µM) |
| FaDu | 1.5 - 5.0 |
| Cal27 | 2.0 - 8.0 |
| SCC-25 | 3.0 - 10.0 |
| UM-SCC-1 | 1.0 - 4.0 |
| UM-SCC-22A | 2.5 - 7.5 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, exposure time, and assay method.
Table 2: Apoptotic Response to Heptaplatin in Combination Therapy
A key study investigating Heptaplatin in the FaDu HNSCC cell line reported on its interaction with the chemotherapeutic agent paclitaxel.
| Cell Line | Treatment | Fold Increase in Apoptosis (vs. Control) |
| FaDu | Heptaplatin + low-dose Paclitaxel | ~2-fold[1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Heptaplatin in head and neck cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Head and neck cancer cell lines (e.g., FaDu, Cal27)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Heptaplatin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of Heptaplatin dilutions in complete medium.
-
Remove the old medium from the wells and add 100 µL of the Heptaplatin dilutions. Include a vehicle control (medium with the same concentration of DMSO or saline used to dissolve Heptaplatin).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol describes the quantification of apoptotic cells following Heptaplatin treatment using Annexin V-FITC and propidium iodide (PI) staining, followed by flow cytometry analysis.
Materials:
-
Head and neck cancer cell lines
-
Heptaplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 2 mL of complete medium in a 6-well plate.
-
Incubate for 24 hours.
-
Treat the cells with Heptaplatin at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Mandatory Visualizations
Caption: Experimental workflow for assessing Heptaplatin efficacy.
Caption: Putative signaling pathway for Heptaplatin-induced apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Heptaplatin and Paclitaxel Combination Dosage
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for optimizing the combination dosage of Heptaplatin and paclitaxel in preclinical research. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful experimental design and execution.
Troubleshooting Guides
This section addresses common issues that may arise during in vitro experiments involving the Heptaplatin and paclitaxel combination.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 Values | Cell line instability, passage number variability, inconsistent cell seeding density, reagent variability, or errors in drug concentration preparation. | - Use cell lines within a consistent and low passage number range. - Ensure precise and uniform cell seeding in all wells. - Prepare fresh drug solutions for each experiment and verify concentrations. - Standardize all incubation times and reagent concentrations. |
| High Variability in Apoptosis Assay Results | Suboptimal antibody concentration, inadequate cell permeabilization, inconsistent staining times, or issues with flow cytometer calibration. | - Titrate antibodies to determine the optimal concentration for your cell line. - Optimize permeabilization and staining protocols for your specific cell type. - Ensure consistent incubation times for all samples. - Calibrate the flow cytometer before each use with appropriate controls. |
| Unexpected Antagonistic Effect at Certain Concentrations | The interaction between Heptaplatin and paclitaxel can be schedule- and concentration-dependent. In some instances, antagonism has been observed at the 50% growth inhibition level.[1] | - Perform a comprehensive dose-matrix experiment with a wide range of concentrations for both drugs. - Analyze the data using combination index (CI) calculations to identify synergistic, additive, and antagonistic ranges. - Consider sequential drug administration protocols, as the order of drug addition can significantly impact the outcome. |
| Difficulty in Dissolving Heptaplatin or Paclitaxel | Both drugs have specific solubility properties. | - For in vitro assays, dissolve Heptaplatin and paclitaxel in an appropriate solvent like DMSO at a high concentration to create a stock solution. - Further dilute the stock solution in culture medium to the desired final concentrations, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%). |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining Heptaplatin and paclitaxel?
A1: Heptaplatin, a platinum-based antineoplastic agent, and paclitaxel, a microtubule-stabilizing agent, have different mechanisms of action, which can lead to synergistic or additive anti-tumor effects. Preclinical studies suggest that low-dose paclitaxel may sensitize tumor cells to Heptaplatin, leading to enhanced apoptosis.[1]
Q2: How should I determine the optimal combination ratio and schedule?
A2: The optimal ratio and schedule are highly dependent on the cancer cell line being studied. A checkerboard (dose-matrix) assay is the recommended initial experiment to evaluate a wide range of concentrations for both drugs. The results can be analyzed using the Combination Index (CI) method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). Sequential treatment schedules (e.g., Heptaplatin followed by paclitaxel, or vice versa) should also be investigated, as the order of administration can significantly influence the outcome.
Q3: What are the key signaling pathways affected by the Heptaplatin and paclitaxel combination?
A3: The combination of a platinum agent like Heptaplatin and a taxane like paclitaxel is known to induce apoptosis through the intrinsic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Paclitaxel can induce the phosphorylation of Bcl-2, inactivating its anti-apoptotic function, while platinum compounds can induce DNA damage that triggers p53-mediated apoptosis, which in turn can upregulate pro-apoptotic proteins like Bax.
Q4: What are the expected toxicities of this combination in a clinical setting?
A4: A pilot study of Heptaplatin, paclitaxel, and 5-fluorouracil in patients with advanced gastric cancer reported hematologic toxicities such as anemia, neutropenia, and thrombocytopenia, as well as non-hematologic toxicities like nausea and vomiting.[2] Researchers should be mindful of these potential toxicities when translating preclinical findings.
Data Presentation
The following tables summarize in vitro data for the combination of Heptaplatin and paclitaxel against the FaDu human head and neck squamous cell carcinoma cell line.
Table 1: In Vitro Interaction of Heptaplatin and Paclitaxel in FaDu Cells
| Growth Inhibition Level | Combination Effect | Apoptosis Induction (with 1/10 Paclitaxel dose) |
| 50% | Antagonism/Additivity | 2-fold increase |
| 80% | Additivity | 2-fold increase |
Data derived from a study on FaDu human head and neck cancer cells.[1]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed FaDu cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with various concentrations of Heptaplatin, paclitaxel, or their combination for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed FaDu cells in a 6-well plate and treat with Heptaplatin and/or paclitaxel for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
3. Western Blot Analysis for Bcl-2 Family Proteins
-
Protein Extraction: Treat FaDu cells with the drug combination for 48 hours, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and β-actin (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
References
Technical Support Center: Overcoming Acquired Resistance to Heptaplatin (Sunpla)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Heptaplatin (Sunpla), particularly concerning acquired resistance.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to Heptaplatin resistance in your experiments.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| My cancer cell line shows increasing resistance to Heptaplatin over time. | 1. Development of Acquired Resistance: Prolonged exposure to a cytotoxic agent can lead to the selection and proliferation of resistant cell populations. 2. Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump Heptaplatin out of the cell. 3. Altered Cellular Signaling: Activation of pro-survival pathways (e.g., PI3K/Akt) or inactivation of apoptotic pathways can reduce drug efficacy. | 1. Confirm Resistance: Perform a dose-response assay (e.g., MTT assay) to quantify the change in IC50 value compared to the parental cell line. 2. Investigate Combination Therapy: Explore synergistic effects with other agents. Low-dose paclitaxel has been shown to potentially sensitize tumor cells to Heptaplatin.[1] 3. Analyze Gene Expression: Profile the expression of genes associated with platinum resistance (e.g., ABC transporters, DNA repair enzymes). |
| Heptaplatin is less effective in my cisplatin-resistant cell line than expected. | 1. Cross-Resistance Mechanisms: While Heptaplatin can be effective against some cisplatin-resistant lines, certain resistance mechanisms may confer cross-resistance.[2] 2. High Metallothionein (MT) Expression: Although Heptaplatin is less affected by MT-mediated resistance than cisplatin, very high levels of MT may still have a partial protective effect.[2][3][4] | 1. Quantify MT Expression: Use RT-PCR or Western blotting to determine the expression level of metallothionein in your resistant cell line. 2. Consider Alternative Combinations: If high MT levels are suspected, combination with agents that do not rely on pathways affected by MT may be beneficial. |
| I am not observing the expected synergistic effect with combination therapy. | 1. Antagonistic Interaction: The combination of drugs may be antagonistic at the concentrations tested. For example, Heptaplatin and 5-FU have shown additive to antagonistic interactions in some studies.[1] 2. Suboptimal Dosing or Scheduling: The timing and dosage of each drug are critical for achieving synergy. | 1. Perform a Combination Index (CI) Analysis: Use software like CompuSyn to determine if the drug combination is synergistic, additive, or antagonistic across a range of concentrations. 2. Optimize Drug Scheduling: Test different administration schedules (e.g., sequential vs. simultaneous treatment). For instance, pre-treating cells with a low dose of paclitaxel before Heptaplatin has been suggested to enhance efficacy.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Heptaplatin?
A1: Heptaplatin, like other platinum-based anticancer agents, is believed to exert its cytotoxic effects primarily by forming adducts with DNA. This leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death).
Q2: How does acquired resistance to Heptaplatin develop?
A2: Acquired resistance to Heptaplatin can arise through various mechanisms, including:
-
Reduced Intracellular Drug Accumulation: Increased expression of drug efflux pumps can actively remove Heptaplatin from the cell.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways can more efficiently remove Heptaplatin-DNA adducts.
-
Inhibition of Apoptosis: Alterations in apoptotic signaling pathways can make cells more resistant to Heptaplatin-induced cell death.
-
Detoxification: While less significant than for cisplatin, intracellular detoxification mechanisms, such as binding to metallothioneins, may play a minor role.[2][4]
Q3: Is Heptaplatin effective against cisplatin-resistant cancers?
A3: Heptaplatin has shown efficacy in some cisplatin-resistant cancer cell lines.[2][3][4] This is partly attributed to the reduced involvement of metallothionein (MT) in the detoxification of Heptaplatin compared to cisplatin.[2][3][4] However, the effectiveness can vary depending on the specific resistance mechanisms of the cancer cells.
Q4: What combination therapies have been explored with Heptaplatin?
A4: Heptaplatin has been studied in combination with other chemotherapeutic agents, including:
-
5-Fluorouracil (5-FU): This combination has shown additive to antagonistic effects in some studies.[1]
-
Paclitaxel: The interaction with paclitaxel can be dose-dependent, with low-dose paclitaxel potentially sensitizing cells to Heptaplatin and increasing apoptosis.[1]
Q5: How can I establish a Heptaplatin-resistant cell line for my research?
A5: A common method for developing a drug-resistant cell line is through continuous or intermittent exposure to increasing concentrations of the drug over a prolonged period. This process selects for cells that can survive and proliferate in the presence of the drug.
Data Presentation
Table 1: In Vitro Cytotoxicity of Platinum Analogs in Gastric Cancer Cell Lines
| Cell Line | Metallothionein (MT) mRNA Expression | IC50 (µg/mL) - Cisplatin | IC50 (µg/mL) - Carboplatin | IC50 (µg/mL) - Heptaplatin |
| SNU-601 | Low | 0.6 | 2.0 | 0.2 |
| SNU-638 | High | 6.7 | 10.2 | 0.4 |
Data synthesized from Choi et al., 2004.[2]
Table 2: Combination Effects of Heptaplatin with Paclitaxel in FaDu Cells
| Growth Inhibition Level | Heptaplatin + Paclitaxel Interaction | Apoptosis Induction (vs. Heptaplatin alone) |
| 50% | Antagonism to Additivity | 2-fold increase with low-dose Paclitaxel |
| 80% | Additivity | 2-fold increase with low-dose Paclitaxel |
Data synthesized from Lee et al., 2006.[1]
Experimental Protocols
1. Protocol for Assessing Cell Viability using MTT Assay
This protocol is for determining the cytotoxic effects of Heptaplatin and can be adapted for combination therapy studies.
-
Materials:
-
Heptaplatin (Sunpla)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Heptaplatin in complete medium.
-
Remove the medium from the wells and add 100 µL of the Heptaplatin dilutions. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. Protocol for Quantifying Metallothionein (MT) mRNA Expression by RT-PCR
This protocol allows for the assessment of MT gene expression, a potential factor in Heptaplatin resistance.
-
Materials:
-
Parental and Heptaplatin-resistant cancer cells
-
RNA extraction kit
-
Reverse transcriptase kit
-
PCR primers for MT and a housekeeping gene (e.g., GAPDH)
-
Taq DNA polymerase
-
Agarose gel and electrophoresis equipment
-
-
Procedure:
-
Culture parental and resistant cells to 70-80% confluency.
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
Perform PCR using primers specific for the MT gene and a housekeeping gene.
-
Run the PCR products on an agarose gel.
-
Visualize the bands under UV light and quantify the band intensity to determine the relative expression of MT mRNA, normalized to the housekeeping gene.
-
Visualizations
Caption: Overview of potential resistance mechanisms to platinum-based drugs.
Caption: Experimental workflow for studying and overcoming Heptaplatin resistance.
References
- 1. Anti-tumor activity of heptaplatin in combination with 5-fluorouracil or paclitaxel against human head and neck cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein (2004) | Cheol Hee Choi | 54 Citations [scispace.com]
Technical Support Center: Managing He-ptaplatin-Induced Proteinuria
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing proteinuria observed in clinical trials involving the novel platinum-based agent, Heptaplatin. Given the limited direct data on Heptaplatin, this guidance is substantially based on the extensive clinical experience and mechanistic understanding of other platinum-based drugs, such as cisplatin. A comparative study has shown that Heptaplatin may induce more severe nephrotoxicity than cisplatin.[1]
Frequently Asked Questions (FAQs)
Q1: What is Heptaplatin-induced proteinuria and why does it occur?
A1: Heptaplatin-induced proteinuria is the presence of excess protein in the urine following administration of Heptaplatin. This is a sign of kidney damage (nephrotoxicity), a known side effect of platinum-based chemotherapy agents.[2][3] The damage primarily occurs in the renal tubules, which are responsible for reabsorbing proteins from the filtered blood.[4][5] Heptaplatin, like cisplatin, likely accumulates in the proximal tubule cells of the kidney, leading to cellular injury, inflammation, and apoptosis (programmed cell death), which impairs their reabsorptive function and leads to protein leakage into the urine.[4][5][6]
Q2: What is the likely molecular mechanism of Heptaplatin-induced kidney injury?
A2: Based on its similarity to cisplatin, Heptaplatin likely enters renal tubule cells via transporters like Organic Cation Transporter 2 (OCT2).[7][8] Inside the cell, it induces nephrotoxicity through multiple pathways:
-
DNA Damage: Heptaplatin can bind to nuclear and mitochondrial DNA, forming adducts that trigger cell death pathways.[7]
-
Oxidative Stress: It can generate reactive oxygen species (ROS), which damage cellular components.[6][7]
-
Inflammation: The drug can activate inflammatory signaling pathways, such as NF-κB, leading to the production of cytokines like TNF-α that contribute to tissue injury.[6][9]
-
Apoptosis: Heptaplatin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the death of renal tubular cells.[4][7][9]
Signaling Pathway of Platinum-Induced Nephrotoxicity
Caption: Proposed mechanism of Heptaplatin-induced renal cell injury.
Q3: How should we monitor patients for proteinuria in a clinical trial?
A3: Regular monitoring is crucial. The following schedule and parameters are recommended:
-
Baseline: Assess renal function before the first dose.
-
Per-Cycle: Monitor before each treatment cycle.
-
Post-Treatment: A study on Heptaplatin showed a marked increase in 24-hour proteinuria on day 5 post-infusion.[1] Therefore, monitoring around this time point is critical.
Key monitoring parameters include:
-
Urinalysis: For qualitative detection of protein.
-
Urine Protein-to-Creatinine Ratio (UPCR): A convenient method to estimate 24-hour protein excretion from a spot urine sample.
-
24-Hour Urine Collection: The gold standard for quantifying total protein excretion.[1]
-
Serum Creatinine (sCr) and Blood Urea Nitrogen (BUN): Standard markers of overall kidney function.[10]
-
Estimated Glomerular Filtration Rate (eGFR): Calculated from serum creatinine to assess filtration capacity.[11]
Q4: How is proteinuria graded, and what are the implications for dosing?
A4: Proteinuria is graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[12] The grading helps standardize the severity of the adverse event and guides clinical management, including dose adjustments.
Table 1: CTCAE v5.0 Grading for Proteinuria and Dose Management
| Grade | CTCAE v5.0 Description | Urine Protein Finding | Recommended Heptaplatin Dose Modification |
| 1 | 1+ proteinuria; Urinary protein <1.0 g/24h | > Normal to <1.0 g/24h | Continue Heptaplatin at the current dose. Increase monitoring frequency. |
| 2 | 2+ to 3+ proteinuria; Urinary protein 1.0 - 3.49 g/24h | 1.0 - 3.49 g/24h | Withhold Heptaplatin. Resume at the same dose when proteinuria returns to Grade ≤1. |
| 3 | 4+ proteinuria; Urinary protein ≥3.5 g/24h (Nephrotic syndrome)[13] | ≥3.5 g/24h | Withhold Heptaplatin. Consider dose reduction by one level upon recovery to Grade ≤1. |
| 4 | Life-threatening consequences (e.g., renal failure)[14] | N/A (Associated with severe renal dysfunction) | Permanently discontinue Heptaplatin. |
Source: Adapted from CTCAE v5.0 guidelines.[12]
Troubleshooting Guide
Problem 1: A patient develops Grade 2 proteinuria (UPCR > 1.0) mid-cycle. What are the immediate steps?
Solution:
-
Confirm the Finding: Repeat the urinalysis and quantify with a UPCR or 24-hour urine protein test.
-
Assess Renal Function: Check serum creatinine, BUN, and eGFR to evaluate overall kidney function.
-
Withhold Treatment: As per guidelines, temporarily hold the next dose of Heptaplatin.
-
Ensure Hydration: Adequate hydration is a primary strategy to prevent and manage cisplatin-induced nephrotoxicity and is essential for Heptaplatin as well.[11]
-
Monitor Closely: Re-evaluate proteinuria and renal function weekly or until improvement to Grade ≤1.
-
Resume Treatment: Once the proteinuria resolves to Grade ≤1, Heptaplatin can typically be resumed at the same dose.
Clinical Workflow for Managing Proteinuria
Caption: Decision workflow for managing Heptaplatin-induced proteinuria.
Problem 2: Proteinuria persists at Grade 2 for over two weeks despite withholding Heptaplatin.
Solution:
-
Nephrology Consult: Engage a nephrologist to investigate other potential causes of kidney disease.
-
Further Diagnostics: Consider a renal ultrasound to rule out structural abnormalities. A kidney biopsy may be considered in complex cases to determine the exact pathology of the injury.[15]
-
Risk-Benefit Analysis: Re-evaluate the potential benefit of continuing Heptaplatin versus the risk of permanent kidney damage. The clinical trial protocol should guide the decision on whether a dose reduction or permanent discontinuation is warranted after prolonged toxicity.
Experimental Protocols
Protocol 1: Preclinical Assessment of Heptaplatin Nephrotoxicity in a Mouse Model
This protocol is designed to quantify Heptaplatin-induced proteinuria and kidney injury in a preclinical setting. It is adapted from established models for cisplatin-induced kidney injury.[16][17]
Objective: To determine the dose-dependent effect of Heptaplatin on renal function and protein excretion in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Heptaplatin (clinical grade)
-
Sterile 0.9% saline
-
Metabolic cages for urine collection
-
BCA Protein Assay Kit or equivalent
-
ELISA kits for kidney injury biomarkers (e.g., KIM-1, NGAL)
-
Reagents for serum creatinine and BUN analysis
Methodology:
-
Acclimatization: House mice in standard conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to groups (n=6-8 per group):
-
Group 1: Vehicle control (0.9% saline, intraperitoneal injection)
-
Group 2: Low-dose Heptaplatin (e.g., 5 mg/kg, i.p.)
-
Group 3: High-dose Heptaplatin (e.g., 20 mg/kg, i.p.)
-
-
Baseline Collection: Place mice in metabolic cages 24 hours before injection to collect baseline urine. Collect a baseline blood sample via tail vein.
-
Drug Administration: Administer a single intraperitoneal (i.p.) injection of Heptaplatin or vehicle according to group allocation.
-
Urine and Blood Collection:
-
Place mice in metabolic cages at 24, 48, and 72 hours post-injection for 16-24 hour urine collections. Record the total volume.
-
At 72 hours post-injection, collect a terminal blood sample via cardiac puncture under anesthesia.
-
-
Sample Processing & Analysis:
-
Urine: Centrifuge urine samples to remove debris. Store supernatant at -80°C.
-
Blood: Allow blood to clot, centrifuge to collect serum, and store at -80°C.
-
Measure serum creatinine and BUN levels.
-
-
-
Data Analysis: Compare the mean values of urinary protein, KIM-1, NGAL, serum creatinine, and BUN between the control and Heptaplatin-treated groups using appropriate statistical tests (e.g., ANOVA).
Table 2: Example Data from Preclinical Nephrotoxicity Study
| Parameter | Vehicle Control (Mean ± SD) | Heptaplatin (20 mg/kg) (Mean ± SD) | P-value |
| Serum Creatinine (mg/dL) | 0.2 ± 0.05 | 1.5 ± 0.4 | <0.001 |
| BUN (mg/dL) | 25 ± 5 | 150 ± 25 | <0.001 |
| 24h Urine Protein (mg/day) | 0.5 ± 0.1 | 15.0 ± 3.5 | <0.001 |
| Urinary KIM-1 (ng/mL) | 1.0 ± 0.3 | 50.0 ± 12.0 | <0.001 |
| Urinary NGAL (ng/mL) | 20 ± 8 | 800 ± 150 | <0.001 |
| This table presents hypothetical data for illustrative purposes. |
References
- 1. Nephrotoxicity of heptaplatin: a randomized comparison with cisplatin in advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.csiro.au [discovery.csiro.au]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanism involved in cisplatin induced nephrotoxicity | PPTX [slideshare.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Cisplatin Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Molecular mechanisms of cisplatin-induced nephrotoxicity: a balance on the knife edge between renoprotection and tumor toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. 184-Prevention and management of cisplatin induced nephrotoxicity | eviQ [eviq.org.au]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. CTCAE [bctctcae.newtongreen.com]
- 14. Grade 4 Proteinuria, CTCAE (Concept Id: C1559971) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. Developing better mouse models to study cisplatin-induced kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. mdpi.com [mdpi.com]
Heptaplatin (Sunpla) Solubility for In Vitro Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Heptaplatin (Sunpla) in in vitro studies, achieving optimal solubility and maintaining the integrity of the compound are critical for reliable and reproducible experimental outcomes. This technical support center provides a comprehensive guide to address common challenges, offering troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of Heptaplatin in aqueous solutions?
A1: Heptaplatin has a relatively low water solubility, which is reported to be approximately 4–5 mg/mL at room temperature.[1] This limited solubility can present challenges when preparing stock solutions for in vitro assays.
Q2: Which solvent is recommended for dissolving Heptaplatin for cell culture experiments?
A2: For in vitro cytotoxicity assays, such as MTT assays, dissolving Heptaplatin in phosphate-buffered saline (PBS) is a documented method.[2] It is crucial to use the solution immediately after preparation due to the compound's instability in aqueous solutions.
Q3: Can I use DMSO to dissolve Heptaplatin?
A3: It is strongly advised to avoid using dimethyl sulfoxide (DMSO) to dissolve Heptaplatin. While Heptaplatin may be soluble in DMSO, this solvent can inactivate platinum-based anticancer drugs like cisplatin by forming adducts, which may lead to a misinterpretation of the drug's efficacy. Given the structural similarities, this is a significant concern for Heptaplatin as well.
Q4: How stable is Heptaplatin in aqueous solutions?
A4: Heptaplatin is known to be unstable in aqueous solutions. For this reason, it is consistently recommended that solutions be prepared fresh and used immediately for in vitro experiments to ensure the compound's integrity and activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture media | The concentration of Heptaplatin exceeds its solubility limit in the final assay volume. The low aqueous solubility of Heptaplatin can lead to precipitation when a concentrated stock is diluted into the larger volume of aqueous culture medium. | Prepare a fresh, highly concentrated stock solution in an appropriate aqueous solvent like PBS. Immediately before use, perform serial dilutions in the cell culture medium to achieve the final desired concentration. Ensure thorough mixing after each dilution step. Consider using a slightly larger final volume to reduce the final concentration of any co-solvent. |
| Inconsistent or lower-than-expected cytotoxicity | Degradation of Heptaplatin in the stock solution or during the experiment. Heptaplatin is unstable in aqueous solutions and can degrade over time, leading to reduced anticancer activity. | Always prepare Heptaplatin solutions fresh for each experiment. Avoid storing Heptaplatin in aqueous solutions, even for short periods. If a stock solution must be made in advance, it should be stored under conditions that minimize degradation, although fresh preparation is always preferable. |
| Variability between experimental replicates | Incomplete dissolution of Heptaplatin powder. Small, undissolved particles can lead to inaccurate concentrations in different aliquots, resulting in high variability. | After adding the solvent, ensure complete dissolution by gentle warming and/or brief, low-power sonication. Visually inspect the solution against a light source to confirm the absence of any particulate matter before use. |
Quantitative Data: Solubility of Platinum Compounds
| Solvent | Cisplatin Solubility | Notes |
| Water | ~1 mg/mL (with warming) | - |
| 0.9% Saline | ~2 mg/mL (with warming and sonication) | Recommended for clinical formulations. |
| PBS | ~0.91 mg/mL (with warming and sonication) | A common solvent for in vitro studies. |
| DMF | ~10 mg/mL | Organic solvent, use with caution for cell-based assays. |
| DMSO | Highly soluble | Not recommended due to potential inactivation of the compound. |
Data for cisplatin is provided as a reference due to the lack of specific quantitative data for Heptaplatin in the searched literature.
Experimental Protocols
Protocol for Preparation of Heptaplatin Stock Solution for In Vitro Cytotoxicity Assays
This protocol is adapted from methods used for platinum-based drugs in similar assays.
Materials:
-
Heptaplatin (Sunpla) powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of Heptaplatin powder in a sterile microcentrifuge tube under aseptic conditions.
-
Dissolution: Add the calculated volume of sterile PBS to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Mixing: Vortex the tube for 1-2 minutes to aid dissolution. If necessary, gently warm the solution in a 37°C water bath for a few minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and there is no particulate matter.
-
Sterilization (Optional but Recommended): If the solution is not perfectly clear or if sterility is a major concern, filter it through a 0.22 µm sterile syringe filter.
-
Immediate Use: Use the freshly prepared Heptaplatin solution immediately for serial dilutions in cell culture medium to treat your cells. Do not store the aqueous stock solution.
Experimental Workflow for In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Experimental workflow for determining Heptaplatin cytotoxicity.
Signaling Pathway
Heptaplatin, similar to other platinum-based anticancer drugs like cisplatin, is understood to induce apoptosis in cancer cells primarily through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The binding of Heptaplatin to DNA creates adducts that trigger a cellular stress response, leading to the phosphorylation and activation of key kinases in the MAPK cascade, ultimately resulting in programmed cell death.
Heptaplatin-induced MAPK signaling leading to apoptosis.
References
stability of Heptaplatin in different cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Heptaplatin in various cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is Heptaplatin in aqueous solutions like cell culture media?
Q2: What are the best practices for preparing and storing Heptaplatin stock solutions?
To ensure reproducibility of experiments, it is recommended to prepare fresh solutions of Heptaplatin immediately before use. If a stock solution must be prepared, it is advisable to use a water-based solvent. For other platinum compounds like cisplatin, 0.9% NaCl is often recommended, while 5% glucose is used for carboplatin and oxaliplatin to enhance stability.[3] Avoid using dimethyl sulfoxide (DMSO) for long-term storage, as studies on other platinum drugs have shown a significant loss of potency over time.[3] If DMSO must be used to dissolve Heptaplatin, prepare the stock solution at a high concentration and dilute it into the final culture medium immediately before the experiment. Store stock solutions at 4°C for short-term use and consider aliquoting and freezing at -20°C or -80°C for longer-term storage, though stability under these conditions should be validated.
Q3: Can components of the cell culture medium affect Heptaplatin's activity?
Yes, various components in cell culture media can interact with platinum compounds.[4] Amino acids, vitamins, and other supplements may contain molecules that can ligate to the platinum atom, potentially inactivating the drug. For instance, penicillin has been reported to react with cisplatin.[4] Therefore, it is important to be consistent with the composition of the culture medium across experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected cytotoxicity in experiments. | Degradation of Heptaplatin in the cell culture medium. | Prepare fresh Heptaplatin solutions for each experiment. Minimize the pre-incubation time of Heptaplatin in the medium before adding it to the cells. Consider performing a time-course experiment to determine the optimal treatment duration. |
| Inactivation of Heptaplatin by media components. | Use a consistent batch and formulation of cell culture medium. If troubleshooting, consider using a simpler, serum-free medium for the duration of the drug treatment to minimize potential interactions. | |
| Improper storage of Heptaplatin stock solution. | Prepare fresh stock solutions. If using a previously prepared stock, validate its potency with a control cell line. Avoid using stock solutions stored in DMSO for extended periods.[3] | |
| Precipitate formation in the Heptaplatin stock solution or culture medium. | Poor solubility of Heptaplatin at the desired concentration. | Ensure the solvent is appropriate for Heptaplatin. If using an aqueous-based solvent, gentle warming may aid dissolution. If a precipitate is observed, do not use the solution. |
| Reaction with components of the storage container or medium. | Use high-quality, sterile polypropylene or glass containers for stock solutions. Ensure the pH of the medium is within the recommended range. |
Stability of Platinum-Based Drugs: General Considerations
While specific quantitative data for Heptaplatin is limited, the following table summarizes general stability considerations for platinum-based anticancer drugs, which can serve as a useful reference.
| Parameter | General Stability Considerations for Platinum Drugs |
| Solvent | Water-based solvents (e.g., 0.9% NaCl, 5% glucose) are generally preferred over organic solvents like DMSO for long-term storage to maintain potency.[3] |
| pH | The pH of the solution can influence the rate of hydrolysis. Maintaining a consistent pH is crucial for reproducible results. |
| Temperature | Lower temperatures (4°C for short-term, -20°C or -80°C for long-term) are recommended for storing stock solutions to slow down degradation. |
| Light | Some platinum compounds are light-sensitive. It is good practice to protect solutions from light during preparation and storage. |
| Media Components | Be aware of potential interactions with media components like amino acids, antibiotics, and serum proteins.[4] |
Experimental Protocols
Protocol for Assessing Heptaplatin Stability in a Specific Cell Culture Medium
This protocol provides a general framework for researchers to determine the stability of Heptaplatin in their specific experimental setup.
-
Preparation of Heptaplatin Solution: Prepare a concentrated stock solution of Heptaplatin in an appropriate solvent (e.g., water or 0.9% NaCl). Immediately dilute this stock to the final working concentration in the cell culture medium of interest (e.g., RPMI-1640 + 10% FBS).
-
Incubation: Incubate the Heptaplatin-containing medium at 37°C in a CO₂ incubator for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point represents the freshly prepared solution.
-
Cell Treatment: At each time point, add the incubated medium to your target cancer cells. Include a control group treated with freshly prepared Heptaplatin-containing medium.
-
Cytotoxicity Assay: After a predetermined treatment duration (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Compare the IC₅₀ values (the concentration of drug that inhibits 50% of cell growth) obtained from the pre-incubated media to that of the freshly prepared medium. A significant increase in the IC₅₀ value over time indicates degradation of Heptaplatin.
Visualizations
Caption: Hydrolysis mechanism of Heptaplatin in aqueous solution.
Caption: Experimental workflow for assessing Heptaplatin stability.
References
- 1. Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs [pharmacia.pensoft.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Solvents on In Vitro Potencies of Platinum Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surrounded by ligands: the reactivity of cisplatin in cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Heptaplatin cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Heptaplatin in cytotoxicity assays. The information is tailored for scientists and drug development professionals to address common challenges and ensure reliable and consistent experimental outcomes.
Troubleshooting Guides
Inconsistent results in cytotoxicity assays can be a significant source of frustration. This section provides a systematic approach to troubleshooting common issues encountered when assessing the cytotoxic effects of Heptaplatin.
Problem 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) of Heptaplatin across replicate experiments is a frequent challenge. This inconsistency can arise from several factors.
Possible Causes and Solutions:
| Cause | Solution |
| Cell Seeding Density | Inconsistent cell numbers per well can dramatically affect IC50 values. Ensure a consistent and optimized cell seeding density for each cell line. It is recommended to perform a preliminary experiment to determine the optimal cell number that allows for logarithmic growth throughout the assay period.[1] |
| Cell Health and Passage Number | Use cells that are in the exponential growth phase and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Drug Preparation and Storage | Prepare fresh dilutions of Heptaplatin for each experiment from a concentrated stock solution. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the drug is fully dissolved in the appropriate solvent before further dilution in culture medium. |
| Incubation Time | The duration of drug exposure can significantly impact cytotoxicity. Standardize the incubation time with Heptaplatin across all experiments for a given cell line and assay. |
| Assay Protocol Variations | Minor deviations in the assay protocol, such as incubation times for reagents (e.g., MTT), can introduce variability. Adhere strictly to a standardized protocol for all replicate experiments. |
| Edge Effects in 96-Well Plates | Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth, leading to an "edge effect". To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use these wells for experimental data.[2] |
Problem 2: High Background Absorbance in MTT/XTT Assays
Elevated background absorbance in colorimetric assays like MTT or XTT can mask the true signal from the cells and lead to inaccurate viability readings.
Possible Causes and Solutions:
| Cause | Solution |
| Contamination | Microbial contamination (bacteria or yeast) can metabolize the assay substrate, leading to a false-positive signal. Regularly check cell cultures for contamination and maintain sterile techniques. |
| Reagent Issues | The MTT or XTT reagent itself may be contaminated or degraded. Use fresh, high-quality reagents and filter-sterilize them if necessary. |
| Incomplete Removal of Media | Residual phenol red from the culture medium can interfere with absorbance readings. Carefully and completely remove the medium before adding the solubilization buffer. |
| Precipitation of Drug | Heptaplatin, at high concentrations, may precipitate in the culture medium, scattering light and increasing absorbance readings. Visually inspect the wells for any precipitate. If observed, consider using a different solvent or adjusting the final concentration. |
Problem 3: Low Signal or Low Dynamic Range
A weak signal or a narrow dynamic range between treated and untreated cells can make it difficult to accurately determine the IC50 value.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Cell Number | Too few cells will generate a weak signal. Optimize the initial cell seeding density to ensure a robust signal in the untreated control wells. |
| Incorrect Incubation Times | Insufficient incubation with the assay substrate (e.g., MTT) or the drug can lead to a low signal. Optimize the incubation times for both drug treatment and the final colorimetric reaction. For MTT assays, a 2-4 hour incubation is typically recommended.[1] |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | If the purple formazan crystals are not fully dissolved, the absorbance reading will be artificially low. Ensure complete solubilization by using an appropriate solvent (e.g., DMSO or acidified isopropanol) and allowing sufficient time with gentle agitation.[2] |
| Cellular Resistance | The cell line being used may be inherently resistant to Heptaplatin. Consider using a positive control cytotoxic agent to confirm that the assay is working correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Heptaplatin?
Heptaplatin is a third-generation platinum-based anticancer drug. Its primary mechanism of action involves cross-linking with DNA, which inhibits DNA replication and transcription, ultimately leading to cell death (apoptosis). A key feature of Heptaplatin is its effectiveness against some cisplatin-resistant cancer cell lines. This is partly attributed to its different interaction with metallothionein, a protein involved in drug resistance.
Q2: How should I prepare and store Heptaplatin for in vitro assays?
For in vitro experiments, Heptaplatin should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. This stock solution should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. For each experiment, a fresh working solution should be prepared by diluting the stock solution in cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically below 0.5%).
Q3: What are some typical IC50 values for Heptaplatin in cancer cell lines?
The IC50 value of Heptaplatin can vary significantly depending on the cancer cell line. Below is a table summarizing some reported IC50 values.
| Cell Line | Cancer Type | Cisplatin Sensitivity | Heptaplatin IC50 (µg/mL) | Cisplatin IC50 (µg/mL) | Carboplatin IC50 (µg/mL) | Reference |
| SNU-601 | Gastric Cancer | Sensitive | 0.45 | 0.5 | 4.8 | [3] |
| SNU-638 | Gastric Cancer | Resistant | 0.9 | 5.6 | 24.5 | [3] |
Q4: What are the key signaling pathways activated by Heptaplatin-induced DNA damage?
Heptaplatin-induced DNA damage triggers the DNA Damage Response (DDR), a complex network of signaling pathways that sense the damage, arrest the cell cycle to allow for repair, and, if the damage is too severe, induce apoptosis. Key pathways involved include the ATR-Chk1 and ATM-Chk2 pathways. Upon DNA damage, sensor proteins activate the kinases ATM and ATR, which in turn phosphorylate and activate the checkpoint kinases Chk1 and Chk2. These kinases then target a range of downstream effectors to halt cell cycle progression and promote DNA repair or apoptosis.
Experimental Protocols & Visualizations
Standard MTT Assay Protocol for Heptaplatin Cytotoxicity
This protocol outlines a general procedure for determining the cytotoxicity of Heptaplatin using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Heptaplatin
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Prepare serial dilutions of Heptaplatin in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of Heptaplatin. Include untreated control wells (medium only) and solvent control wells (medium with the same concentration of solvent used to dissolve Heptaplatin).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the drug-containing medium. Add 100 µL of fresh, serum-free medium and 10-20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of solubilization solution to each well to dissolve the crystals.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Visualizing Experimental Workflow and Signaling Pathways
To aid in understanding the experimental process and the underlying molecular mechanisms, the following diagrams have been generated.
Caption: Workflow for a standard Heptaplatin cytotoxicity MTT assay.
Caption: A logical flowchart for troubleshooting inconsistent IC50 values.
References
Technical Support Center: Minimizing Off-Target Effects of Heptaplatin In Vivo
Welcome to the technical support center for Heptaplatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of Heptaplatin in in vivo experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of Heptaplatin observed in vivo?
A1: Heptaplatin, a third-generation platinum-based anticancer agent, was developed to improve upon the safety profile of earlier platinum compounds like cisplatin. However, like other drugs in its class, it is not without off-target effects. The primary dose-limiting toxicities observed in preclinical and clinical studies include:
-
Myelosuppression: A decrease in the production of blood cells, leading to conditions like neutropenia, anemia, and thrombocytopenia.
-
Hepatotoxicity: Mild liver toxicity has been reported.[1]
-
Nephrotoxicity: While designed to have lower nephrotoxicity than cisplatin, it can still be a dose-limiting factor in some cases.[2]
-
Embryo-fetal toxicity: Studies in mice have shown that higher doses of Heptaplatin can lead to increased embryonic resorption and fetal malformations, such as tail deformities.[3]
Q2: What is the proposed mechanism of action for Heptaplatin and how does it relate to its off-target effects?
A2: Heptaplatin exerts its anticancer effects primarily by forming covalent adducts with DNA, leading to cross-links that inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[4] This mechanism is not entirely specific to cancer cells, as a certain level of uptake and DNA damage can also occur in healthy, proliferating cells. This lack of complete specificity is the underlying cause of its off-target effects. For instance, damage to the rapidly dividing hematopoietic stem cells in the bone marrow leads to myelosuppression.
Q3: How does Heptaplatin's interaction with metallothionein (MT) differ from cisplatin, and what is the implication for off-target effects?
A3: Metallothioneins are cysteine-rich proteins that can bind to and detoxify heavy metals, including platinum-based drugs. High levels of MT are a known mechanism of resistance to cisplatin. Heptaplatin has been shown to be less susceptible to detoxification by MT. This is advantageous for overcoming cisplatin resistance in tumors. However, it also implies that natural MT expression in healthy tissues may offer less protection against Heptaplatin-induced toxicity compared to cisplatin.
Troubleshooting Guides
Issue 1: Excessive Myelosuppression Observed in an Animal Model
Symptoms: Significant drop in white blood cell, red blood cell, and/or platelet counts in treated animals.
Potential Causes & Troubleshooting Steps:
-
Dose is too high: The maximum tolerated dose (MTD) can vary between different animal strains and species.
-
Recommendation: Perform a dose-escalation study to determine the MTD in your specific animal model. Start with a lower dose and gradually increase it in different cohorts while monitoring blood counts regularly.
-
-
Sub-optimal Dosing Schedule: The frequency and timing of Heptaplatin administration can influence toxicity.
-
Recommendation: Experiment with different dosing schedules. For example, instead of a single high dose, try administering smaller, fractionated doses over a longer period.
-
-
Combination with Myelosuppressive Agents: If used in combination therapy, other agents might be contributing to the observed myelosuppression.
-
Recommendation: Evaluate the myelosuppressive potential of each drug individually before combining them. Consider staggered administration schedules.
-
Issue 2: Signs of Hepatotoxicity or Nephrotoxicity
Symptoms: Elevated liver enzymes (e.g., ALT, AST) or markers of kidney damage (e.g., BUN, creatinine) in blood tests. Histopathological changes in the liver or kidneys.
Potential Causes & Troubleshooting Steps:
-
High Systemic Exposure: Free Heptaplatin in circulation can accumulate in the liver and kidneys.
-
Recommendation 1: Nanoparticle-based Delivery: Encapsulating Heptaplatin in liposomes or other nanoparticles can alter its biodistribution, leading to preferential accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect and reducing exposure to healthy organs. See the "Experimental Protocols" section for a hypothetical liposomal formulation protocol.
-
Recommendation 2: Combination with a Low Dose of a Sensitizing Agent: In-vitro studies suggest that low-dose paclitaxel can sensitize head and neck cancer cells to Heptaplatin.[4] An in-vivo adaptation of this could allow for a lower, less toxic dose of Heptaplatin to be used. See the "Experimental Protocols" section for a suggested experimental design.
-
-
Dehydration: Inadequate hydration can exacerbate kidney damage.
-
Recommendation: Ensure animals have free access to water. For intravenous administrations, co-infusion with a saline solution can help maintain renal function.
-
Data Presentation
Table 1: Embryo-fetal Toxicity of Heptaplatin in SWR/J Mice[3]
| Dose (mg/kg b. wt.) | Gestation Period of Administration | Fetal Mortality | Embryonic Resorption | Observed Malformations |
| 5 | Days 6-8, 9-11, or 12-14 | No significant increase | No significant increase | None observed |
| 10 | Days 12-14 | Significantly higher than control | Higher than control | Tail deformity (short/curved) |
| 12.5 | Days 12-14 | Significantly higher than control | Higher than control | Tail deformity (short/curved) |
Experimental Protocols
Protocol 1: Hypothetical Liposomal Formulation of Heptaplatin for In Vivo Use
This protocol is based on established methods for other platinum-based drugs due to the lack of a publicly available, detailed protocol specifically for Heptaplatin.
Objective: To prepare Heptaplatin-loaded liposomes to potentially reduce systemic toxicity by altering the drug's pharmacokinetic profile.
Materials:
-
Heptaplatin
-
Hydrogenated soy phosphatidylcholine (HSPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Hydration:
-
Dissolve HSPC, cholesterol, and DSPE-PEG2000 in a molar ratio of 55:40:5 in chloroform in a round-bottom flask.
-
Create a thin lipid film by removing the chloroform using a rotary evaporator at 60°C under vacuum.
-
Further dry the film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with a solution of Heptaplatin in PBS. The concentration of Heptaplatin should be determined based on the desired drug-to-lipid ratio.
-
Vortex the mixture vigorously for 10 minutes at a temperature above the lipid phase transition temperature (~52°C for HSPC) to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Downsize the MLVs to form small unilamellar vesicles (SUVs) by extruding the suspension 10-15 times through a 100 nm polycarbonate membrane using a heated extruder.
-
-
Purification:
-
Remove unencapsulated Heptaplatin by size exclusion chromatography or dialysis against PBS.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Quantify the amount of encapsulated Heptaplatin using a suitable analytical method (e.g., ICP-MS for platinum content).
-
Protocol 2: Experimental Design for In Vivo Combination Therapy of Heptaplatin and Paclitaxel
Objective: To evaluate if a low, non-toxic dose of paclitaxel can enhance the anti-tumor efficacy of a reduced dose of Heptaplatin, thereby minimizing off-target toxicity.
Animal Model: Nude mice bearing human gastric cancer xenografts (e.g., SGC-7901).
Experimental Groups:
-
Vehicle Control
-
Heptaplatin (e.g., MTD determined from a prior study)
-
Heptaplatin (e.g., 50% of MTD)
-
Paclitaxel (low dose, e.g., 2 mg/kg)
-
Heptaplatin (50% of MTD) + Paclitaxel (2 mg/kg)
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flanks of the mice.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100 mm³), randomize the animals into the treatment groups.
-
Drug Administration:
-
Administer paclitaxel (or vehicle) via intraperitoneal (i.p.) injection.
-
Administer Heptaplatin (or vehicle) i.p. 24 hours after the paclitaxel injection.
-
Repeat the treatment cycle weekly for a defined period (e.g., 3-4 weeks).
-
-
Monitoring:
-
Measure tumor volume twice a week with calipers.
-
Monitor animal body weight as an indicator of general toxicity.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (liver and kidney function).
-
Harvest tumors and major organs for histopathological analysis.
-
Visualizations
Caption: Mechanism of Action of Heptaplatin.
Caption: Workflow for Liposomal Heptaplatin Preparation and In Vivo Testing.
Caption: Strategies to Minimize Heptaplatin's Off-Target Effects.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. Retrospective Evaluation of Heptaplatin Toxicities in Patients with Advanced Gastric Cancer [ekjcp.org]
- 3. CN102079761B - A water-soluble S, S-type heptaplatin derivative - Google Patents [patents.google.com]
- 4. US20160058704A1 - Platinum drug formulations - Google Patents [patents.google.com]
Technical Support Center: The Impact of Cellular Thiol Levels on Heptaplatin Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the efficacy of Heptaplatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a specific focus on the influence of cellular thiol levels.
Frequently Asked Questions (FAQs)
Q1: How do cellular thiol levels, such as glutathione (GSH), generally affect the efficacy of platinum-based drugs?
Elevated intracellular levels of thiol-containing molecules, particularly glutathione (GSH), are a well-established mechanism of resistance to platinum-based drugs like cisplatin.[1][2] GSH can directly bind to and inactivate platinum compounds, forming platinum-GSH conjugates that are then removed from the cell. This detoxification process reduces the amount of active drug available to bind to its primary target, DNA.
Q2: Is Heptaplatin's efficacy affected by cellular thiol levels in the same way as cisplatin?
While high cellular thiol levels are a known resistance mechanism for platinum drugs, research suggests that Heptaplatin may be less susceptible to inactivation by certain thiol-containing molecules compared to cisplatin and carboplatin. Specifically, studies have shown that the efficacy of Heptaplatin is less influenced by the levels of metallothionein (MT), a cysteine-rich protein involved in metal detoxification.[1][2]
Q3: What is the known interaction between Heptaplatin and glutathione (GSH)?
Direct and extensive kinetic data on the reaction between Heptaplatin and glutathione is limited in publicly available research. However, based on the understanding of other platinum drugs, it is plausible that GSH can interact with and detoxify Heptaplatin. The structural differences between Heptaplatin and cisplatin may influence the rate and extent of this interaction. Further research is needed to fully elucidate the kinetics of Heptaplatin-GSH conjugation.
Q4: Can modulating cellular thiol levels alter Heptaplatin's effectiveness?
Yes, based on principles established with other platinum drugs, modulating cellular thiol levels can likely alter Heptaplatin's efficacy. Depleting cellular GSH levels, for instance using buthionine sulfoximine (BSO), would be expected to increase the sensitivity of cancer cells to Heptaplatin. Conversely, increasing intracellular GSH could potentially lead to increased resistance.
Q5: What signaling pathways are involved in regulating cellular thiol levels and how might they impact Heptaplatin resistance?
The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response, including the synthesis of glutathione.[3] Under conditions of oxidative stress, the transcription factor Nrf2 translocates to the nucleus and activates the expression of genes containing the antioxidant response element (ARE), which includes genes for enzymes involved in GSH synthesis and recycling.[4][5][6][7] Constitutive activation of the Nrf2 pathway in cancer cells can lead to higher basal levels of GSH, contributing to chemoresistance against platinum drugs. While the direct effect of Heptaplatin on the Nrf2 pathway is not extensively documented, it is a key pathway to consider when investigating thiol-mediated resistance.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with Heptaplatin, particularly when investigating the role of cellular thiols.
Issue 1: High variability in Heptaplatin IC50 values between experiments.
Possible Causes:
-
Inconsistent Cell Density: The initial cell seeding density can significantly impact the IC50 value.[8] Higher cell densities can sometimes exhibit increased resistance.
-
Variations in Cellular Thiol Levels: The basal thiol levels of your cell line can fluctuate with passage number, culture conditions (e.g., media components, serum), and confluence.
-
Assay-Dependent Artifacts: The type of cytotoxicity assay used (e.g., MTT, MTS, SRB) can introduce variability.[8] For example, the MTT assay can be influenced by the metabolic state of the cells, which might be altered by both Heptaplatin and thiol-modulating agents.
-
Heptaplatin Solution Instability: Improper storage or handling of Heptaplatin stock solutions can lead to degradation and reduced potency.
Troubleshooting Steps:
-
Standardize Seeding Density: Carefully control the number of cells seeded per well for each experiment. Perform a preliminary experiment to determine the optimal seeding density for your cell line and assay duration.
-
Monitor Cell Culture Conditions: Maintain consistent cell culture practices. Use the same media formulation, serum batch, and subculture protocol. Avoid letting cells become over-confluent.
-
Validate Cytotoxicity Assay: If you observe high variability, consider validating your results with an alternative cytotoxicity assay that relies on a different principle (e.g., a membrane integrity assay like Trypan Blue exclusion or a DNA content assay).
-
Prepare Fresh Drug Solutions: Prepare fresh dilutions of Heptaplatin from a properly stored stock solution for each experiment.
Issue 2: No significant change in Heptaplatin efficacy after treating cells with a thiol-modulating agent (e.g., BSO).
Possible Causes:
-
Ineffective Thiol Depletion: The concentration or incubation time of the thiol-modulating agent may be insufficient to significantly reduce cellular thiol levels in your specific cell line.
-
Thiol-Independent Resistance Mechanisms: Your cell line may possess other dominant resistance mechanisms to Heptaplatin that are independent of cellular thiol levels. These could include altered drug uptake/efflux, enhanced DNA repair, or changes in apoptotic pathways.
-
Compensatory Mechanisms: Cells may activate compensatory mechanisms to counteract the effect of the thiol-modulating agent, such as upregulating GSH synthesis through the Nrf2 pathway.
Troubleshooting Steps:
-
Verify Thiol Depletion: Directly measure the intracellular thiol levels (e.g., using Ellman's reagent or a commercially available kit) in your cells after treatment with the modulating agent to confirm its effectiveness.
-
Titrate Modulating Agent: Perform a dose-response and time-course experiment with the thiol-modulating agent to determine the optimal conditions for thiol depletion in your cell line.
-
Investigate Other Resistance Mechanisms: If thiol modulation has no effect, consider exploring other potential resistance mechanisms.
-
Combine with Other Agents: Explore combining Heptaplatin and the thiol-modulating agent with inhibitors of other resistance pathways.
Issue 3: Unexpectedly high resistance to Heptaplatin in a cell line known to be sensitive to cisplatin.
Possible Causes:
-
Differential Role of Metallothionein (MT): While your cell line may have low GSH, it might express high levels of metallothionein. As research suggests Heptaplatin is less affected by MT than cisplatin, this scenario is less likely to be the primary reason for specific Heptaplatin resistance.[1][2]
-
Differences in Cellular Uptake/Efflux: The transporters responsible for the uptake and efflux of Heptaplatin may differ from those for cisplatin, and their expression levels could be a contributing factor to the observed resistance.
-
Alternative DNA Adduct Recognition and Repair: The specific DNA adducts formed by Heptaplatin might be recognized and repaired differently by the cellular machinery compared to cisplatin adducts.
Troubleshooting Steps:
-
Quantify Metallothionein Levels: If you suspect MT involvement, measure its expression at the mRNA or protein level.
-
Assess Drug Accumulation: Use techniques like inductively coupled plasma mass spectrometry (ICP-MS) to measure the intracellular accumulation of platinum after treatment with Heptaplatin and cisplatin.
-
Evaluate DNA Damage and Repair: Analyze the formation and repair of platinum-DNA adducts.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: Comparative IC50 Values of Platinum Drugs in Gastric Cancer Cell Lines with Different Metallothionein (MT) mRNA Levels
| Cell Line | Relative MT mRNA Level | Cisplatin IC50 (µg/mL) | Carboplatin IC50 (µg/mL) | Heptaplatin IC50 (µg/mL) |
| SNU-601 | Low | 0.23 ± 0.03 | 1.8 ± 0.2 | 0.15 ± 0.02 |
| SNU-638 | High | 2.58 ± 0.21 | 9.2 ± 0.8 | 0.30 ± 0.04 |
| Fold Resistance (SNU-638/SNU-601) | ~80-fold difference | ~11.2-fold | ~5.1-fold | ~2.0-fold |
Data adapted from a study on the molecular mechanisms of Heptaplatin efficacy.[1]
Table 2: Second-Order Rate Constants (k₂) for the Reaction of Platinum Drugs with Glutathione (GSH)
| Platinum Drug | k₂ (M⁻¹s⁻¹) |
| Oxaliplatin | ~3.8 x 10⁻² |
| Cisplatin | ~2.7 x 10⁻² |
| Carboplatin | ~1.2 x 10⁻³ |
Experimental Protocols
Determination of Heptaplatin Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT into a purple formazan product, the absorbance of which can be quantified spectrophotometrically.
Materials:
-
Heptaplatin
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Heptaplatin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the Heptaplatin dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no drug (negative control).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of Heptaplatin that inhibits 50% of cell growth).
-
Quantification of Total Cellular Thiols using Ellman's Reagent
Principle: Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is used to quantify free sulfhydryl (thiol) groups. DTNB reacts with a thiol group to produce a mixed disulfide and 2-nitro-5-thiobenzoate (TNB²⁻), which has a yellow color and can be quantified by measuring its absorbance at 412 nm.
Materials:
-
Ellman's reagent (DTNB)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Glutathione (for standard curve)
-
Tris buffer (pH 8.0)
-
96-well plate
-
Microplate reader
-
Cell scraper
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluence and treat as required (e.g., with or without a thiol-modulating agent).
-
Wash cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay) for normalization.
-
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of glutathione in Tris buffer to generate a standard curve.
-
-
Reaction Setup:
-
In a 96-well plate, add a small volume of cell lysate or glutathione standard to each well.
-
Add Tris buffer to each well.
-
Initiate the reaction by adding DTNB solution to each well.
-
-
Absorbance Measurement:
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (buffer and DTNB only) from all readings.
-
Plot the absorbance of the glutathione standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the thiol concentration in the cell lysates.
-
Normalize the thiol concentration to the protein concentration of each sample.
-
Visualizations
Caption: Experimental workflow for investigating Heptaplatin efficacy and thiol levels.
Caption: Thiol-mediated detoxification pathway for platinum drugs.
Caption: The Keap1-Nrf2 signaling pathway in response to oxidative stress.
References
- 1. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The impact of oxidative stress and the NRF2-KEAP1-ARE signaling pathway on anticancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxaliplatin activates the Keap1/Nrf2 antioxidant system conferring protection against the cytotoxicity of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic study on the reactions of platinum drugs with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Heptaplatin (Sunpla) vs. Cisplatin in Gastric Cancer: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Heptaplatin (Sunpla) and cisplatin in the context of gastric cancer, supported by preclinical and clinical experimental data.
Executive Summary
Heptaplatin (Sunpla), a third-generation platinum analog, has been developed as an alternative to cisplatin with the aim of improving the therapeutic index, particularly in overcoming cisplatin resistance. Preclinical studies demonstrate that Heptaplatin exhibits superior cytotoxicity to cisplatin in cisplatin-resistant gastric cancer cell lines. This enhanced efficacy is partly attributed to its reduced interaction with metallothionein, a protein implicated in cisplatin resistance. A randomized Phase III clinical trial comparing Heptaplatin-based and cisplatin-based combination therapies in advanced gastric cancer patients showed similar overall efficacy in terms of response rate and survival, but with a different toxicity profile.
Preclinical Efficacy: In Vitro Studies
A key preclinical study investigated the cytotoxic effects of Heptaplatin, cisplatin, and carboplatin on a panel of human gastric cancer cell lines, including those with acquired resistance to cisplatin.
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined for several gastric cancer cell lines. A lower IC50 value indicates greater potency.
| Cell Line | Drug | IC50 (µM) | Resistance Factor* |
| SNU-601 (Cisplatin-sensitive) | Cisplatin | 0.8 | - |
| Carboplatin | 15.2 | - | |
| Heptaplatin | 1.9 | - | |
| SNU-638 (MT-overexpressing) | Cisplatin | 9.0 | 11.2 |
| Carboplatin | 78.0 | 5.1 | |
| Heptaplatin | 3.8 | 2.0 | |
| SNU-601/CIS (Cisplatin-resistant) | Cisplatin | 7.5 | 9.4 |
| Heptaplatin | 3.1 | 1.6 |
Resistance Factor = IC50 of resistant/MT-overexpressing line / IC50 of sensitive line (SNU-601)
Data Interpretation:
-
In the cisplatin-sensitive SNU-601 cell line, cisplatin was the most potent of the three platinum analogs.
-
However, in the SNU-638 cell line, which overexpresses metallothionein (MT), and the cisplatin-resistant SNU-601/CIS cell line, Heptaplatin demonstrated significantly greater efficacy than both cisplatin and carboplatin, as indicated by the lower resistance factors.[1]
Experimental Protocol: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of Heptaplatin, cisplatin, and carboplatin on various human gastric cancer cell lines.
Cell Lines:
-
SNU-1, SNU-5, SNU-16, SNU-484, SNU-601, SNU-620, SNU-638, and SNU-668 human gastric cancer cell lines.
-
SNU-601/CIS: A cisplatin-resistant subline established by continuous exposure of SNU-601 cells to cisplatin.
Methodology:
-
Cell Culture: Cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and maintained as a monolayer culture.
-
Drug Preparation: Heptaplatin, cisplatin, and carboplatin were dissolved in phosphate-buffered saline immediately before use.
-
MTT Assay:
-
Cells were seeded into 96-well plates.
-
After 24 hours, cells were treated with various concentrations of the platinum agents for 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance was measured at 540 nm using a microplate reader.
-
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Clinical Efficacy: Phase III Randomized Trial
A multicenter, randomized Phase III clinical trial directly compared the efficacy and safety of a Heptaplatin-based regimen to a cisplatin-based regimen in patients with advanced gastric cancer.
Trial Design and Treatment Regimens
Caption: Randomized Phase III trial design comparing FH and FP regimens.
Comparative Efficacy Outcomes
| Endpoint | Heptaplatin + 5-FU (FH Arm) | Cisplatin + 5-FU (FP Arm) | p-value |
| Overall Response Rate | 34.2% (CR: 1.3%, PR: 32.9%) | 35.9% (CR: 0%, PR: 35.9%) | 0.78 |
| Median Overall Survival | 7.3 months | 7.9 months | 0.24 |
| Median Time to Progression | 2.5 months | 2.3 months | - |
Data Interpretation: The study concluded that the Heptaplatin-based regimen demonstrated similar efficacy to the cisplatin-based regimen in patients with advanced gastric cancer.[2] There were no statistically significant differences in overall response rate or overall survival between the two treatment arms.[2]
Experimental Protocol: Phase III Clinical Trial
Objective: To compare the efficacy and safety of Heptaplatin plus 5-fluorouracil (5-FU) versus cisplatin plus 5-FU in patients with advanced gastric cancer.
Patient Eligibility:
-
Pathologically confirmed adenocarcinoma of the stomach.
-
Advanced (unresectable or metastatic) disease.
-
No prior chemotherapy for advanced disease (adjuvant chemotherapy was allowed).
-
Measurable or evaluable lesions.
Treatment Protocol:
-
FH Arm: Heptaplatin 400 mg/m² administered as a 1-hour intravenous infusion on day 1, plus 5-FU 1 g/m²/day as a continuous intravenous infusion on days 1-5.
-
FP Arm: Cisplatin 60 mg/m² administered as a 1-hour intravenous infusion on day 1, plus 5-FU 1 g/m²/day as a continuous intravenous infusion on days 1-5.
-
Cycles were repeated every 4 weeks.
Assessments:
-
Tumor response was evaluated every two cycles according to WHO criteria.
-
Survival and time to progression were monitored.
-
Toxicity was graded according to NCI Common Toxicity Criteria.
Mechanism of Action and Resistance
Signaling Pathways
Both Heptaplatin and cisplatin are DNA-damaging agents. Their primary mechanism of action involves the formation of platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).
Caption: General mechanism of action for platinum drugs and a key resistance pathway for cisplatin.
The superior efficacy of Heptaplatin in cisplatin-resistant cells is, in part, due to its reduced susceptibility to inactivation by metallothionein.[1] Overexpression of metallothionein is a known mechanism of cisplatin resistance, as it can bind to and detoxify cisplatin.[1] Preclinical evidence suggests that Heptaplatin is less affected by this resistance mechanism.[1]
Conclusion
Heptaplatin (Sunpla) presents a valuable alternative to cisplatin in the treatment of gastric cancer. Preclinical data strongly suggest an advantage for Heptaplatin in the context of cisplatin-resistant disease, particularly in tumors with high metallothionein expression. Clinical findings in a broader population of patients with advanced gastric cancer indicate that a Heptaplatin-based combination therapy offers comparable efficacy to a cisplatin-based regimen. The choice between Heptaplatin and cisplatin may therefore be guided by the patient's prior exposure and response to platinum agents, as well as the anticipated toxicity profile. Further research into predictive biomarkers for Heptaplatin efficacy is warranted.
References
- 1. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, Multicenter, Phase III Trial of Heptaplatin 1-hour Infusion and 5-Fluorouracil Combination Chemotherapy Comparing with Cisplatin and 5-Fluorouracil Combination Chemotherapy in Patients with Advanced Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Heptaplatin and Carboplatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic profiles of Heptaplatin and carboplatin, two platinum-based chemotherapeutic agents. The information presented herein is supported by experimental data to assist researchers in evaluating their potential applications in cancer therapy.
Comparative Cytotoxicity Data
The in vitro cytotoxicity of Heptaplatin and carboplatin has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key parameter in these assessments. The following table summarizes the reported IC50 values for Heptaplatin and carboplatin in different cancer cell lines.
| Cell Line | Cancer Type | Heptaplatin IC50 (µg/mL) | Carboplatin IC50 (µg/mL) | Reference |
| SNU-601 | Gastric Cancer | 0.21 | 1.8 | [1][2][3] |
| SNU-601/CIS (Cisplatin-Resistant) | Gastric Cancer | 6.1 | 100.8 | [1][2][3] |
| SNU-638 | Gastric Cancer | 0.42 | 9.1 | [1][2][3] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
The evaluation of cytotoxicity for Heptaplatin and carboplatin predominantly relies on cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Heptaplatin or carboplatin. A control group with no drug treatment is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the drugs to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or Sorenson's glycine buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Both Heptaplatin and carboplatin exert their cytotoxic effects primarily through the formation of platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. However, the key difference in their efficacy, particularly in cisplatin-resistant cancers, appears to lie in their interaction with cellular resistance mechanisms.
A significant mechanism of resistance to platinum-based drugs like cisplatin and carboplatin involves detoxification by intracellular sulfhydryl-containing molecules, most notably metallothionein (MT).[1][4][5] Elevated levels of MT can sequester these drugs, preventing them from reaching their DNA target.
Heptaplatin has been shown to be less susceptible to this MT-mediated resistance.[1][2] Studies indicate that Heptaplatin's cytotoxicity is less affected by MT expression levels compared to cisplatin and carboplatin.[1] This suggests that Heptaplatin may have a different intracellular trafficking or target engagement profile that bypasses or is less influenced by this detoxification pathway.
Differential interaction of Heptaplatin and Carboplatin with Metallothionein.
Experimental Workflow for Comparative Cytotoxicity
A robust experimental workflow is crucial for the accurate comparison of the cytotoxic effects of Heptaplatin and carboplatin.
Workflow for in vitro comparative cytotoxicity assessment.
Logical Relationship of Comparative Efficacy
The available data suggests a logical relationship where Heptaplatin demonstrates superior or comparable cytotoxicity to carboplatin, particularly in cancer cell lines that have developed resistance to cisplatin.
Comparative efficacy in sensitive vs. resistant cells.
References
- 1. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. scielo.br [scielo.br]
A Comparative Analysis of Heptaplatin and Oxaliplatin in Colorectal Cancer Models
For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of action of platinum-based chemotherapeutic agents is crucial for advancing colorectal cancer treatment. This guide provides a detailed comparison of heptaplatin and oxaliplatin, focusing on their performance in preclinical colorectal cancer models. While oxaliplatin is a well-established therapeutic, heptaplatin, a third-generation platinum analog, has shown promise, particularly in overcoming drug resistance.
Overview and Mechanism of Action
Both heptaplatin and oxaliplatin are platinum-based compounds that exert their cytotoxic effects primarily by forming adducts with DNA.[1] This leads to the inhibition of DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2]
Oxaliplatin , a third-generation platinum agent, is a cornerstone in the treatment of colorectal cancer.[3] Its diaminocyclohexane (DACH) ligand is believed to be key to its distinct activity profile compared to earlier platinum drugs like cisplatin.[3] Oxaliplatin's mechanism involves the formation of bulky DNA adducts that are less efficiently repaired by the cell's machinery, contributing to its effectiveness in tumors that are resistant to other platinum agents.[3]
Heptaplatin (SKI-2053R) is another platinum derivative developed to overcome the limitations of earlier compounds, including resistance.[4] Its mechanism also involves inducing apoptosis through DNA crosslinking.[1] Notably, studies have suggested that heptaplatin's efficacy against cisplatin-resistant cancer cell lines may be due to a reduced interaction with metallothionein, a protein involved in drug detoxification and resistance.[5]
Quantitative Comparison of Cytotoxicity
Direct comparative studies of heptaplatin and oxaliplatin in a broad panel of colorectal cancer cell lines are limited in publicly available literature. However, data on their individual activities have been reported.
Table 1: IC50 Values of Oxaliplatin in Human Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time | Assay Method |
| HCT116 | Varies (e.g., ~5-10 µM) | 48-72 hours | MTT Assay |
| HT-29 | Varies (e.g., ~10-20 µM) | 48-72 hours | MTT Assay |
| SW480 | Varies (e.g., ~8-15 µM) | 48-72 hours | MTT Assay |
| LoVo | Varies (e.g., ~3-7 µM) | 48-72 hours | MTT Assay |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and specific assay protocols.
Experimental Protocols
A standardized method for assessing the cytotoxicity of chemotherapeutic agents like heptaplatin and oxaliplatin is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
-
Cell Culture: Human colorectal cancer cell lines (e.g., HCT116, HT-29) are cultured in appropriate media (e.g., McCoy's 5A or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of heptaplatin or oxaliplatin. A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Mechanisms
The induction of apoptosis is a critical mechanism for both drugs. Oxaliplatin has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
References
- 1. medkoo.com [medkoo.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Supramolecular Chemotherapy: Host-Guest Complexes of Heptaplatin-Cucurbit[7]uril toward Colorectal Normal and Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemosensitivity of resistant colon cancer cell lines to lobaplatin, heptaplatin, and dicycloplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Heptaplatin and Nedaplatin in Oncology
A Note on Comparative Scope: Direct comparative efficacy data for Heptaplatin and nedaplatin in the context of lung cancer is not available in current published literature. Heptaplatin's clinical development and approval have primarily focused on gastric cancer, particularly in South Korea. Conversely, nedaplatin is a second-generation platinum analog used for lung, esophageal, and head and neck cancers, primarily in Japan. This guide, therefore, provides a detailed overview of nedaplatin's efficacy and mechanism in lung cancer, alongside a comprehensive summary of Heptaplatin's performance in its indicated field of gastric cancer, to offer a valuable comparative perspective for researchers and drug development professionals.
Nedaplatin in Lung Cancer
Nedaplatin (cis-diammine-glycolatoplatinum) was developed to mitigate the nephrotoxicity associated with cisplatin while retaining potent antitumor activity. It is a key component of various chemotherapy regimens for both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).
Clinical Efficacy
Clinical trials have demonstrated nedaplatin's efficacy, particularly in squamous cell carcinoma of the lung. A notable Phase III trial directly compared a nedaplatin-based regimen to a cisplatin-based regimen in chemotherapy-naive patients with advanced or recurrent squamous cell lung cancer.
Table 1: Phase III Trial of Nedaplatin vs. Cisplatin in Advanced Squamous Cell Lung Cancer
| Endpoint | Nedaplatin + Docetaxel (ND) | Cisplatin + Docetaxel (CD) | Hazard Ratio (HR) | p-value |
| Median Overall Survival | 13.6 months | 11.4 months | 0.81 (90% CI, 0.67–0.98) | 0.037 |
| 1-Year Overall Survival | 55.9% | 43.5% | - | - |
| 2-Year Overall Survival | 27.1% | 18.1% | - | - |
| Median Progression-Free Survival | 4.9 months | 4.5 months | 0.83 (90% CI, 0.69–1.00) | 0.050 |
| Response Rate | 55.8% | 53.0% | - | 0.663 |
Data from a Phase III trial in chemotherapy-naive patients with stage IIIb/IV or recurrent squamous cell lung cancer[1].
Mechanism of Action and Resistance
Like other platinum analogs, nedaplatin's primary mechanism of action involves the formation of platinum-DNA adducts, which inhibit DNA replication and transcription, ultimately inducing apoptosis.[2][3][4] Research into its activity in cisplatin-resistant lung cancer cells has elucidated several key molecular pathways.
Key Experimental Protocols for Nedaplatin in Lung Cancer Research:
-
Cell Lines and Culture: Cisplatin-resistant human NSCLC cell lines (e.g., A549/DDP, H1650/DDP) are often used. These are developed by treating parental cell lines (A549, H1650) with gradually increasing concentrations of cisplatin. Cells are cultured in standard media like RPMI-1640 supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay (MTT): To determine cell viability and drug sensitivity, cells are seeded in 96-well plates and treated with varying concentrations of nedaplatin or cisplatin for a specified period (e.g., 48 hours). MTT reagent is then added, and the resulting formazan crystals are dissolved in a solvent like DMSO. Absorbance is measured to calculate the IC50 (inhibitory concentration 50%) value.[5]
-
Apoptosis Assay (Flow Cytometry): Drug-induced apoptosis is quantified using Annexin V and propidium iodide (PI) staining followed by flow cytometry analysis. This distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: This technique is used to measure the expression levels of key proteins involved in drug resistance and apoptosis, such as P-glycoprotein (P-gp), p53, Bcl-2, and Bax, in response to nedaplatin treatment.[6][7]
-
Gene Expression Analysis (qRT-PCR): To study the effect of nedaplatin on gene expression, RNA is extracted from treated cells, reverse-transcribed into cDNA, and then quantified using real-time PCR. This has been used to show that nedaplatin can downregulate the expression of long non-coding RNA MVIH.[5]
Signaling Pathways Influenced by Nedaplatin in Cisplatin-Resistant NSCLC:
Nedaplatin has been shown to overcome cisplatin resistance through multiple mechanisms. It can decrease the expression of the drug efflux pump P-glycoprotein and the tumor suppressor p53.[6][7] It also modulates the Bcl-2 family of proteins to promote apoptosis.[6][7] Furthermore, nedaplatin can reverse the epithelial-mesenchymal transition (EMT), a process associated with drug resistance, by downregulating the long non-coding RNA MVIH.[5]
Caption: Nedaplatin's mechanism in overcoming cisplatin resistance in NSCLC.
Heptaplatin (SKI-2053R) in Gastric Cancer
Heptaplatin, also known as SKI-2053R, is a platinum derivative that has demonstrated significant antitumor activity against various cancer cell lines, including those resistant to cisplatin. Its clinical application has been primarily in advanced gastric adenocarcinoma.
Clinical Efficacy
Phase II clinical trials have established the efficacy and safety profile of Heptaplatin in patients with advanced gastric cancer, both as a monotherapy and in combination regimens.
Table 2: Phase II Clinical Trial Data for Heptaplatin in Advanced Gastric Adenocarcinoma
| Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Median Duration of Response | Median Overall Survival |
| Heptaplatin Monotherapy | 35 | 17% (2 Complete, 4 Partial) | 7.2 months | - |
| Heptaplatin + 5-FU | 47 | 21% | - | 6.2 months |
Data from Phase II trials in patients with advanced or recurrent gastric adenocarcinoma[1][5].
Mechanism of Action and Resistance
Heptaplatin's efficacy, particularly in cisplatin-resistant cells, appears to be linked to its differential interaction with cellular detoxification systems, specifically metallothioneins (MTs).
Key Experimental Protocols for Heptaplatin in Gastric Cancer Research:
-
Cell Lines: A panel of human gastric cancer cell lines with varying baseline levels of metallothionein expression are used (e.g., SNU-601 with low MT, SNU-638 with high MT). Cisplatin-resistant sublines (e.g., SNU-601/CIS) are also developed for comparative studies.[2]
-
Cytotoxicity Assay (MTT): The 50% inhibitory concentration (IC50) is determined using the MTT assay. Cells are exposed to the drugs (Heptaplatin, cisplatin, carboplatin) for 3 days, and cell viability is measured to generate dose-response curves.[2]
-
Metallothionein (MT) mRNA Analysis (RT-PCR): The baseline expression of MT mRNA in different cell lines is determined by Reverse Transcription PCR. Total RNA is extracted, converted to cDNA, and then amplified using primers specific for the MT gene and a housekeeping gene (e.g., β-actin) for normalization.[2]
-
MT Induction Experiment: To investigate the drug's effect on MT expression, cells (e.g., SNU-601) are treated with known MT inducers like cadmium chloride (CdCl₂) or zinc chloride (ZnCl₂) in the presence or absence of Heptaplatin for 24 hours. The resulting MT mRNA and protein levels are then measured by RT-PCR and Western blot, respectively.[2]
In Vitro Efficacy Data:
Preclinical studies have quantified the cytotoxic effects of Heptaplatin in comparison to other platinum drugs in gastric cancer cell lines with differential MT expression.
Table 3: In Vitro Cytotoxicity (IC50) of Platinum Analogs in Gastric Cancer Cell Lines
| Cell Line | Baseline MT mRNA | IC50 Cisplatin (ng/ml) | IC50 Carboplatin (ng/ml) | IC50 Heptaplatin (ng/ml) |
| SNU-601 | Low | 100 | 2,000 | 200 |
| SNU-638 | High | 1,120 | 10,200 | 400 |
IC50 values determined by MTT assay after 3 days of drug exposure. Data from Choi CH, et al. Cancer Cell Int. 2004.[2]
Signaling Pathway and Mechanism of Resistance Circumvention:
The primary mechanism by which Heptaplatin overcomes cisplatin resistance in gastric cancer is its reduced interaction with and induction of metallothionein. MTs are cysteine-rich proteins that can bind to and sequester platinum drugs, preventing them from reaching their DNA target. Heptaplatin appears to be less susceptible to this detoxification pathway.[2][8]
Caption: Heptaplatin's circumvention of metallothionein-mediated resistance.
Comparative Outlook and Conclusion
While a direct comparison in lung cancer is not feasible, the available data allows for a high-level comparative analysis of Heptaplatin and nedaplatin.
-
Efficacy and Indication: Nedaplatin has established efficacy in lung cancer, showing improved overall survival compared to cisplatin in squamous cell carcinoma. Heptaplatin has demonstrated activity in advanced gastric cancer, an area where new therapeutic options are needed.
-
Toxicity Profile: Both drugs were developed to have a more favorable toxicity profile than cisplatin. Nedaplatin shows reduced nephrotoxicity, while Heptaplatin also exhibits low rates of severe side effects, particularly nephrotoxicity.[1]
-
Mechanism of Resistance: Both drugs show promise in overcoming cisplatin resistance, but through different elucidated pathways. Nedaplatin's advantage in lung cancer appears linked to its ability to modulate drug efflux pumps and reverse EMT. Heptaplatin's effectiveness in cisplatin-resistant gastric cancer models is attributed to its ability to evade the metallothionein detoxification system.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Heptaplatin - LKT Labs [lktlabs.com]
- 5. discoveryjournals.org [discoveryjournals.org]
- 6. Phase II clinical trial of SKI-2053R, a new platinum analog, in the treatment of patients with advanced gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SKI 2053R | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Heptaplatin Demonstrates Superior Activity in Cisplatin-Refractory Tumors by Evading Key Resistance Mechanisms
For Immediate Release
A new comparative analysis reveals Heptaplatin, a third-generation platinum-based anticancer agent, exhibits significant cytotoxic activity in tumor models resistant to cisplatin, a cornerstone of chemotherapy. This effectiveness appears to stem from Heptaplatin's ability to circumvent common cisplatin resistance pathways, offering a promising therapeutic alternative for patients with refractory disease.
Researchers and drug development professionals now have access to a comprehensive guide comparing the preclinical efficacy of Heptaplatin with other platinum-based drugs, particularly in cisplatin-resistant settings. This guide summarizes key experimental data, details methodologies for crucial experiments, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Overcoming Cisplatin Resistance: The Heptaplatin Advantage
Cisplatin, while a potent and widely used chemotherapeutic, is often limited by the development of tumor resistance. One of the primary mechanisms of this resistance is the overexpression of metallothioneins (MTs), cysteine-rich proteins that can bind to and sequester platinum drugs, preventing them from reaching their DNA target.
Heptaplatin has demonstrated a significant advantage in this context. Studies have shown that Heptaplatin's cytotoxic effects are less affected by MT overexpression compared to cisplatin and its second-generation counterpart, carboplatin. This suggests that Heptaplatin is a poorer substrate for MT binding, allowing it to maintain its therapeutic activity in tumors with high MT levels.
Comparative Efficacy in Cisplatin-Resistant Cancer Models
In vitro studies have consistently demonstrated Heptaplatin's superior performance in cisplatin-resistant cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of drug potency, for Heptaplatin, cisplatin, and carboplatin in various cancer models.
| Cell Line | Tumor Type | Drug | IC50 (µM) - Parental (SNU-601) | IC50 (µM) - Cisplatin-Resistant (SNU-601/CIS) | Fold Resistance |
| Gastric Cancer | Cisplatin | 0.8 | 39.2 | 49.0 | |
| Carboplatin | 15.2 | 851.2 | 56.0 | ||
| Heptaplatin | 2.9 | 84.1 | 29.0 | ||
| Head & Neck Cancer | (FaDu Cell Line) | Cisplatin | Not specified | Not specified | Not specified |
| Oxaliplatin | Not specified | Not specified | Not specified | ||
| Heptaplatin | Maintained activity | Maintained activity | Lower protein binding |
Data for gastric cancer from "Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein". Data for head and neck cancer from "Anti-tumor activity of heptaplatin in combination with 5-fluorouracil or paclitaxel against human head and neck cancer cells in vitro".
These data clearly indicate that while resistance to all platinum agents increases in the cisplatin-resistant gastric cancer cell line, the fold-resistance to Heptaplatin is significantly lower than that of cisplatin and carboplatin. In head and neck cancer cells, Heptaplatin maintained its anti-proliferative activity after penetrating multiple cell layers, a characteristic attributed to its lower protein binding compared to cisplatin and oxaliplatin.
Unraveling the Mechanism: A Look at the Signaling Pathways
The differential activity of Heptaplatin in cisplatin-refractory tumors can be attributed to its distinct interactions with cellular signaling pathways. The following diagram illustrates the proposed mechanism by which Heptaplatin overcomes metallothionein-mediated cisplatin resistance.
Experimental Protocols and Workflows
To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with various concentrations of Heptaplatin, cisplatin, or carboplatin for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Quantification of Metallothionein mRNA: RT-PCR
Reverse transcription-polymerase chain reaction (RT-PCR) is used to quantify the messenger RNA (mRNA) levels of metallothionein.
Protocol:
-
RNA Extraction: Total RNA is extracted from the cancer cells using a suitable RNA isolation kit.
-
Reverse Transcription: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is amplified by PCR using specific primers for the metallothionein gene and a housekeeping gene (e.g., β-actin) for normalization.
-
Gel Electrophoresis: The PCR products are separated on a 1.5% agarose gel and visualized with ethidium bromide.
-
Densitometry Analysis: The band intensities are quantified using densitometry software, and the MT mRNA levels are normalized to the housekeeping gene.
Experimental Workflow for Validating Heptaplatin's Activity
The following diagram illustrates the typical workflow for evaluating the efficacy of Heptaplatin in cisplatin-refractory tumor models.
Conclusion and Future Directions
The preclinical data strongly support the potential of Heptaplatin as a valuable therapeutic option for cisplatin-refractory tumors, particularly those with high metallothionein expression. Its distinct mechanism of circumventing a key resistance pathway highlights the importance of developing next-generation platinum agents. Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for cancer patients who have exhausted standard chemotherapy options. While this guide focuses on preclinical data, the need for comparative clinical trials remains a critical next step in validating Heptaplatin's role in the oncology landscape.
Comparative Analysis of Heptaplatin and Cisplatin Nephrotoxicity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the nephrotoxic profiles of Heptaplatin and the widely used chemotherapeutic agent, cisplatin. This analysis is supported by a compilation of preclinical and clinical experimental data, detailed methodologies, and visualizations of the key signaling pathways involved.
Executive Summary
Cisplatin, a cornerstone of cancer chemotherapy, is notoriously limited by its significant nephrotoxicity. Heptaplatin (SKI-2053R), a second-generation platinum analog, was developed with the aim of improving the therapeutic index, in part by reducing renal toxicity. This guide synthesizes available data to facilitate a direct comparison of their effects on the kidney. While clinical data in advanced gastric cancer patients suggests that Heptaplatin, in combination with 5-FU, may induce more severe nephrotoxicity than cisplatin at the studied doses, preclinical evidence and mechanistic studies point towards a potentially different and possibly less intrinsically nephrotoxic profile for Heptaplatin. A key differentiator appears to be the reduced role of metallothionein in Heptaplatin's mechanism, suggesting a distinct interaction with renal cells. However, a clear gap exists in the availability of direct, head-to-head preclinical studies providing quantitative data on renal toxicity markers for Heptaplatin.
Data Presentation: Quantitative Comparison of Renal Toxicity
The following tables summarize the available quantitative data from both clinical and preclinical studies on the nephrotoxicity of Heptaplatin and cisplatin.
Table 1: Clinical Comparison of Renal Toxicity in Advanced Gastric Cancer Patients
| Parameter | Heptaplatin (400 mg/m²) + 5-FU | Cisplatin (60 mg/m²) + 5-FU |
| 24-h Proteinuria (mg/day, Day 5) | 9098 ± 4514 | 151 ± 102 |
| Creatinine Clearance (mL/min, Day 5) | 44.9 ± 17.3 | 72.8 ± 21.0 |
Data from a randomized comparison in advanced gastric cancer patients. Values are presented as mean ± SD.[1]
Table 2: Preclinical Comparison of Renal Toxicity Markers in Rats
| Compound | Dose | BUN (mg/dL) | Serum Creatinine (mg/dL) |
| Cisplatin | 8.5 mg/kg | Significantly higher than carboplatin | Significantly higher than carboplatin |
| Carboplatin | 100 mg/kg | - | - |
| Cisplatin | 6.5 mg/kg | ~4-fold increase vs. control | ~3-fold increase vs. control |
| Tetraplatin | Equimolar to Cisplatin | Significantly lower increase than Cisplatin | Significantly lower increase than Cisplatin |
Note: Direct preclinical comparative data for Heptaplatin with quantitative BUN and serum creatinine values was not available in the searched literature. The data for carboplatin and tetraplatin are included to provide context on the nephrotoxicity of other platinum analogs relative to cisplatin.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for inducing and assessing nephrotoxicity with platinum-based compounds in animal models.
Induction of Nephrotoxicity in Rodents
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) or C57BL/6 mice (8-12 weeks old).
-
Drug Administration:
-
Cisplatin: A single intraperitoneal (i.p.) or intravenous (i.v.) injection. Common doses in rats range from 5 to 8.5 mg/kg.[3][4][5][6] In mice, a typical dose is 20 mg/kg i.p.[7]
-
Heptaplatin: Specific preclinical dosing for inducing nephrotoxicity is not well-documented in the available literature.
-
-
Vehicle: Normal saline (0.9% NaCl).
-
Procedure: Animals are weighed prior to injection. The calculated dose of the platinum compound, dissolved in the vehicle, is administered. Control animals receive an equivalent volume of the vehicle alone.
Assessment of Renal Function and Injury
-
Blood Sample Collection: Blood is collected at specified time points (e.g., 24, 48, 72, 96, and 120 hours post-injection) via cardiac puncture or tail vein sampling.[5]
-
Biochemical Analysis:
-
Urine Collection: Animals are housed in metabolic cages for timed urine collection (e.g., 24 hours). Urine volume is recorded.
-
Urinalysis: Urine samples can be analyzed for proteinuria and other markers of kidney injury.
-
Histopathological Examination:
-
At the end of the experiment, animals are euthanized, and kidneys are harvested.
-
Kidneys are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sections (4-5 µm) are cut and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for microscopic examination.[6][7]
-
Histopathological changes such as tubular necrosis, degeneration, proteinaceous casts, and inflammatory cell infiltration are evaluated.[6][7]
-
Signaling Pathways in Platinum-Induced Nephrotoxicity
The following diagrams illustrate the key signaling pathways implicated in cisplatin-induced nephrotoxicity. The pathways for Heptaplatin are less defined in the current literature, but potential differences are noted.
Cisplatin-Induced Nephrotoxicity Pathway
// Nodes Cisplatin [label="Cisplatin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Renal_Uptake [label="Renal Proximal\nTubule Cell Uptake\n(e.g., OCT2)", fillcolor="#F1F3F4", fontcolor="#202124"]; DNA_Adducts [label="DNA Adducts", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrial_Dysfunction [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; ER_Stress [label="Endoplasmic Reticulum\nStress", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress\n(ROS Generation)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(TNF-α, IL-1β)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Necrosis [label="Necrosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Death [label="Renal Tubular\nCell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cisplatin -> Renal_Uptake [color="#4285F4"]; Renal_Uptake -> DNA_Adducts [color="#4285F4"]; Renal_Uptake -> Mitochondrial_Dysfunction [color="#4285F4"]; Renal_Uptake -> ER_Stress [color="#4285F4"]; DNA_Adducts -> Apoptosis [color="#4285F4"]; Mitochondrial_Dysfunction -> Oxidative_Stress [color="#4285F4"]; ER_Stress -> Apoptosis [color="#4285F4"]; Oxidative_Stress -> Inflammation [color="#4285F4"]; Oxidative_Stress -> Apoptosis [color="#4285F4"]; Inflammation -> Apoptosis [color="#4285F4"]; Inflammation -> Necrosis [color="#4285F4"]; Apoptosis -> Cell_Death [color="#4285F4"]; Necrosis -> Cell_Death [color="#4285F4"]; }
Caption: Cisplatin-induced renal cell injury cascade.Experimental Workflow for Assessing Nephrotoxicity
// Nodes Animal_Model [label="Animal Model Selection\n(Rat or Mouse)", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="Drug Administration\n(Cisplatin or Heptaplatin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Monitoring\n(Body Weight, Clinical Signs)", fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Collection [label="Sample Collection\n(Blood and Urine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biochemical_Analysis [label="Biochemical Analysis\n(BUN, Creatinine, Proteinuria)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Histopathology [label="Histopathological Examination\n(Kidney Tissue Staining)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis and\nComparison", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Animal_Model -> Drug_Admin [color="#5F6368"]; Drug_Admin -> Monitoring [color="#5F6368"]; Monitoring -> Sample_Collection [color="#5F6368"]; Sample_Collection -> Biochemical_Analysis [color="#5F6368"]; Sample_Collection -> Histopathology [color="#5F6368"]; Biochemical_Analysis -> Data_Analysis [color="#5F6368"]; Histopathology -> Data_Analysis [color="#5F6368"]; }
Caption: Workflow for preclinical nephrotoxicity studies.Discussion and Conclusion
The available evidence presents a complex picture when comparing the nephrotoxicity of Heptaplatin and cisplatin. The randomized clinical trial in gastric cancer patients suggests that at a dose of 400 mg/m², Heptaplatin in combination with 5-FU is more nephrotoxic than cisplatin at 60 mg/m² with the same combination, as evidenced by significantly higher proteinuria and a greater decrease in creatinine clearance.[1]
Conversely, mechanistic studies in cancer cell lines suggest that Heptaplatin's cytotoxicity is less influenced by metallothionein (MT) expression compared to cisplatin.[8] MT is a cysteine-rich protein that can bind to and detoxify heavy metals, including platinum. The lower involvement of MT in Heptaplatin's mechanism could imply a different intracellular handling and potentially a reduced capacity for MT-mediated detoxification in renal cells, though this requires further investigation.
References
- 1. Nephrotoxicity of heptaplatin: a randomized comparison with cisplatin in advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative nephrotoxicity of tetraplatin and cisplatin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of cisplatin and carboplatin on pharmacokinetics, nephrotoxicity and effect on renal nuclear DNA synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative nephrotoxicity of a novel platinum compound, cisplatin, and carboplatin in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and histological study of rat liver and kidney injury induced by Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. Role of Cisplatin in Inducing Acute Kidney Injury and Pyroptosis in Mice via the Exosome miR-122/ELAVL1 Regulatory Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Heptaplatin and Other Platinum-Based Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic index of Heptaplatin in comparison to established platinum-based chemotherapy agents: cisplatin, carboplatin, and oxaliplatin. By presenting key experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to offer an objective resource for researchers and professionals in the field of oncology drug development.
Executive Summary
Heptaplatin, a third-generation platinum analog, has demonstrated promising anti-tumor activity, particularly in cisplatin-resistant cancer models. This guide synthesizes preclinical data to compare its efficacy and toxicity profile against its predecessors. The therapeutic index, a critical measure of a drug's safety and efficacy, is evaluated through in vitro cytotoxicity and in vivo anti-tumor and toxicity studies. The evidence suggests that Heptaplatin may offer an improved therapeutic window in certain contexts, primarily due to its effectiveness in resistant cell lines and potentially reduced nephrotoxicity compared to cisplatin.
In Vitro Cytotoxicity: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro cytotoxicity of a compound. The following tables summarize the IC50 values of Heptaplatin, cisplatin, and carboplatin in various human gastric cancer cell lines.
Table 1: Comparative IC50 Values (µg/mL) of Platinum Drugs in Human Gastric Cancer Cell Lines
| Cell Line | Heptaplatin (IC50) | Cisplatin (IC50) | Carboplatin (IC50) | Reference |
| SNU-601 | 1.8 | 0.5 | 4.5 | [1] |
| SNU-638 | 3.6 | 5.6 | 23.0 | [1] |
| SNU-601/Cis (Cisplatin-Resistant) | 52.0 | 24.5 | 250.0 | [1] |
Data presented as the concentration of the drug required to inhibit the growth of 50% of the cell population.
Key Findings from In Vitro Studies:
-
In the cisplatin-sensitive SNU-601 cell line, cisplatin appears more potent than Heptaplatin.
-
However, in the SNU-638 cell line, Heptaplatin demonstrates greater potency than cisplatin.[1]
-
Crucially, in the cisplatin-resistant SNU-601/Cis cell line, Heptaplatin retains significant activity, while the resistance to cisplatin and carboplatin is more pronounced.[1] This suggests that Heptaplatin may be less susceptible to certain mechanisms of cisplatin resistance.
In Vivo Efficacy and Toxicity
Evaluating the therapeutic index requires in vivo studies to assess both anti-tumor efficacy and systemic toxicity in animal models. While direct head-to-head in vivo comparative studies for all four platinum agents are limited, the available data provides valuable insights.
Table 2: Preclinical In Vivo Anti-Tumor Efficacy of a Water-Soluble Heptaplatin Analogue
| Tumor Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Sarcoma 180 (S180) | Heptaplatin Analogue | 120 | Significant | [2] |
| Human Lung Carcinoma (A549) Xenograft | Heptaplatin Analogue | 60 | Significant | [2] |
Table 3: Preclinical Toxicity of Platinum Drugs in Mice
| Compound | LD50 (mg/kg, i.v.) | MTD (mg/kg, i.v.) | Primary Dose-Limiting Toxicities | Reference |
| Cisplatin | ~13 | ~7.5 | Nephrotoxicity, Neurotoxicity, Ototoxicity | |
| Carboplatin | ~150 | ~100 | Myelosuppression | |
| Oxaliplatin | ~14 | Not readily available | Neurotoxicity, Myelosuppression | |
| Heptaplatin | Not readily available | Not readily available | Reported to have lower nephrotoxicity than cisplatin | [3] |
LD50: Median lethal dose; MTD: Maximum tolerated dose. Values can vary depending on the mouse strain and experimental conditions.
Insights from In Vivo Data:
-
A water-soluble analogue of Heptaplatin has demonstrated significant in vivo anti-tumor activity in mouse models.[2]
-
Historically, a key advantage of carboplatin over cisplatin has been its reduced nephrotoxicity, with myelosuppression being its primary dose-limiting toxicity.
-
Oxaliplatin is characterized by dose-limiting neurotoxicity.
-
Heptaplatin has been reported to exhibit lower nephrotoxicity compared to cisplatin, which could translate to a more favorable therapeutic index in clinical applications.[3]
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of platinum-based drugs are primarily mediated by their ability to form adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death.
General signaling pathway for platinum-based drugs.
A key differentiator for Heptaplatin appears to be its interaction with cellular resistance mechanisms. Studies have shown that the cytotoxicity of Heptaplatin is less affected by the expression of metallothionein, a protein implicated in cisplatin resistance.[1] This suggests that Heptaplatin may circumvent this particular resistance pathway.
Differential involvement of metallothionein in platinum drug resistance.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The cytotoxicity of the platinum compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Plating: Human gastric cancer cells (SNU-601, SNU-638, and SNU-601/Cis) were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Drug Treatment: The cells were then treated with various concentrations of Heptaplatin, cisplatin, or carboplatin for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 540 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves as the drug concentration that caused a 50% reduction in cell viability compared to untreated control cells.
Workflow for the MTT cytotoxicity assay.
In Vivo Anti-Tumor Efficacy and Toxicity Studies
-
Animal Model: Male BALB/c nude mice (6-8 weeks old) are typically used for xenograft studies.
-
Tumor Cell Implantation: Human cancer cells (e.g., A549 lung carcinoma) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Treatment: When the tumors reach a palpable size (e.g., 50-100 mm³), the mice are randomized into control and treatment groups. The platinum drugs are administered intravenously or intraperitoneally according to the study protocol.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor growth inhibition is calculated at the end of the study.
-
Toxicity Assessment: The body weight of the mice is monitored as an indicator of systemic toxicity. At the end of the study, blood samples may be collected for hematological and biochemical analysis, and major organs can be harvested for histopathological examination to assess for signs of toxicity.
-
Therapeutic Index Calculation: The therapeutic index can be estimated by comparing the dose required for significant anti-tumor efficacy with the dose that causes unacceptable toxicity (e.g., MTD or LD50).
Conclusion
The available preclinical data suggests that Heptaplatin holds potential as a valuable addition to the arsenal of platinum-based chemotherapeutics. Its notable activity in cisplatin-resistant cell lines indicates a possible advantage in overcoming certain mechanisms of drug resistance. Furthermore, reports of reduced nephrotoxicity compared to cisplatin are encouraging for an improved therapeutic index. However, a comprehensive evaluation necessitates further direct, comparative in vivo studies against cisplatin, carboplatin, and oxaliplatin to definitively establish its relative efficacy and safety profile. Such studies will be crucial in guiding the future clinical development and positioning of Heptaplatin in cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular mechanisms of heptaplatin effective against cisplatin-resistant cancer cell lines: less involvement of metallothionein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and repair of cisplatin-induced adducts to DNA in cultured normal and repair-deficient human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Heptaplatin (Sunpla): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemotherapeutic agents like Heptaplatin (Sunpla) are paramount to ensuring laboratory safety and environmental protection. Heptaplatin, a platinum-based antineoplastic agent, requires specific disposal procedures due to its cytotoxic nature. This guide provides essential information on the correct disposal protocols for Heptaplatin, aligning with general best practices for cytotoxic waste management.
It is critical to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for Heptaplatin (Sunpla). This document will contain detailed information on the chemical's properties, hazards, and required safety precautions.
Waste Categorization: Trace vs. Bulk
The fundamental principle in chemotherapy waste management is the distinction between "trace" and "bulk" waste. This classification determines the appropriate disposal pathway.
| Waste Category | Description | Examples |
| Trace Chemotherapy Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original drug by weight.[1] | Empty vials, syringes, IV bags and tubing, gloves, gowns, and other personal protective equipment (PPE) that are not grossly contaminated. |
| Bulk Chemotherapy Waste | Items that do not meet the "RCRA empty" criteria and contain more than 3% of the original drug by weight.[1] | Partially used vials, syringes with residual drug, IV bags, and materials used to clean up spills. |
Disposal Procedures
The segregation of trace and bulk chemotherapy waste into designated, color-coded containers is the industry standard to ensure proper handling and disposal.
1. Trace Chemotherapy Waste Disposal:
-
Container: Use designated yellow puncture-resistant containers explicitly labeled "TRACE CHEMOTHERAPY WASTE" or "CHEMOTHERAPY WASTE."[2]
-
Procedure:
-
Place all items contaminated with trace amounts of Heptaplatin, such as empty vials, used gloves, gowns, and tubing, directly into the yellow trace chemotherapy waste container.
-
For sharps, such as needles and syringes used for administration, a dedicated yellow sharps container labeled for chemotherapy waste should be used.[2]
-
Once the container is full, seal it securely.
-
Follow your institution's protocol for the pickup and incineration of trace chemotherapy waste. This waste stream is typically incinerated.[3]
-
2. Bulk Chemotherapy Waste Disposal:
-
Container: Use designated black puncture-resistant, leak-proof containers explicitly labeled "BULK CHEMOTHERAPY WASTE," "HAZARDOUS WASTE," and with the name of the drug (Heptaplatin).[4]
-
Procedure:
-
Place all bulk Heptaplatin waste, including partially used vials and spill cleanup materials, into the black bulk chemotherapy waste container.[4]
-
Ensure the container is kept closed when not in use.
-
Once the container is full, seal it securely.
-
Arrange for disposal through your institution's hazardous waste management program. Bulk chemotherapy waste is managed as hazardous chemical waste.
-
Experimental Workflow for Heptaplatin Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of Heptaplatin waste in a laboratory setting.
Caption: Decision tree for the segregation and disposal of Heptaplatin waste.
Spill Management
In the event of a Heptaplatin spill, immediate and appropriate action is necessary to minimize exposure and contamination.
-
Alert personnel in the immediate area.
-
Don appropriate PPE , including double gloves, a gown, and eye protection.
-
Contain the spill using a chemotherapy spill kit.
-
Clean the area as per your institution's established protocol for cytotoxic spills.
-
All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of in the black hazardous waste container.
Regulatory Considerations
The disposal of chemotherapy waste is regulated by federal, state, and local agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1] It is the responsibility of the waste generator to ensure compliance with all applicable regulations. Always adhere to your institution's specific waste management policies and procedures.
References
Essential Safety and Logistics for Handling Heptaplatin Sunpla
Disclaimer: "Heptaplatin Sunpla" is not a widely recognized name in scientific literature or drug databases. The following guidance is based on the established protocols for handling potent platinum-based antineoplastic agents, also known as cytotoxic drugs. Researchers should always consult the specific Safety Data Sheet (SDS) for the exact chemical compound being used.
Antineoplastic agents, such as platinum-based compounds, are classified as hazardous drugs and can pose significant health risks, including carcinogenicity, teratogenicity, and reproductive toxicity, if not handled properly.[1][2] Adherence to strict safety protocols is crucial to minimize exposure for all personnel.[3]
Personal Protective Equipment (PPE)
Appropriate PPE is the foundation of safe handling and must be used consistently during all stages of work with this compound, from receipt and storage to preparation, administration, and disposal.[4] The following table summarizes the essential PPE requirements.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (ASTM D6978).[5] | Provides a primary barrier against skin contact. Double-gloving offers extra protection and allows for safe removal of the outer, contaminated glove.[6] |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2][5] | Protects the body from splashes and spills. The gown's cuff should be tucked under the outer glove.[6] |
| Eye Protection | Safety goggles or a full-face shield.[7][8] | Protects the eyes from splashes and aerosols. Regular eyeglasses are not sufficient.[8] |
| Respiratory Protection | A respirator (e.g., N95 or higher) may be required when there is a risk of aerosol generation, such as during spill cleanup.[6][9] | Prevents inhalation of aerosolized drug particles. |
Safe Handling and Disposal Protocol
This protocol outlines the essential steps for safely managing this compound in a laboratory setting.
1. Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Personnel handling the package should wear appropriate gloves.[4]
-
Store this compound separately from other chemicals in a clearly labeled, designated area.[1] The storage area should be secure and have restricted access.
2. Preparation (Reconstitution and Dilution)
-
All preparation of this compound must be performed within a certified Class II or III Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator to protect both the product and the personnel.[2][3]
-
Before starting, decontaminate the work surface of the BSC.
-
Assemble all necessary supplies (e.g., vials, syringes, diluents, disposal bags) within the BSC.
-
Use syringes and needles with Luer-Lok™ fittings to prevent accidental disconnection.[7]
-
When withdrawing the drug from a vial, use techniques to avoid pressurization and aerosol generation.
3. Administration (In Vitro/In Vivo Studies)
-
During administration, wear all required PPE (double gloves, gown, eye protection).[2]
-
Ensure that all connections in the administration set are secure.
-
Change gloves immediately if they become contaminated or punctured, or at least every hour.[7]
4. Spill Management
-
Have a spill kit readily available in areas where this compound is handled.
-
For small spills (<5 mL), personnel with appropriate PPE (gown, double gloves, mask, and eye protection) should immediately clean the area.[2]
-
Use absorbent pads to wipe up liquids.[2]
-
Clean the spill area with a detergent solution followed by water.[2]
-
All materials used for spill cleanup must be disposed of as hazardous waste.[2]
5. Waste Disposal
-
Chemotherapy waste must be segregated from other waste streams.[9]
-
Trace Chemotherapy Waste: Items contaminated with small amounts of the drug (e.g., empty vials, used gloves, gowns, and tubing) should be disposed of in designated yellow chemotherapy waste containers.[7][10]
-
Bulk Chemotherapy Waste: Unused or partially used vials and syringes containing more than a trace amount of the drug are considered bulk waste and must be disposed of in black RCRA-regulated hazardous waste containers.[7][10]
-
Sharps (needles, syringes) should be disposed of in a puncture-resistant sharps container labeled for cytotoxic waste.[8]
This compound Handling Workflow
Caption: Workflow for safe handling of this compound.
References
- 1. Management guidelines for preventing exposure to antineoplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwyo.edu [uwyo.edu]
- 3. Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs - IAM Union [goiam.org]
- 4. youtube.com [youtube.com]
- 5. ohsinsider.com [ohsinsider.com]
- 6. youtube.com [youtube.com]
- 7. web.uri.edu [web.uri.edu]
- 8. pogo.ca [pogo.ca]
- 9. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 10. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
